Product packaging for 3,5-Bis(methoxycarbonyl)phenylboronic acid(Cat. No.:CAS No. 177735-55-6)

3,5-Bis(methoxycarbonyl)phenylboronic acid

Cat. No.: B071123
CAS No.: 177735-55-6
M. Wt: 238 g/mol
InChI Key: WEJWFDLAZSVCJK-UHFFFAOYSA-N
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Description

3,5-Bis(methoxycarbonyl)phenylboronic acid is a research chemical belonging to the class of boronic acids, which are recognized as stable, low-toxicity building blocks and vital synthetic intermediates in organic chemistry . Aryl boronic acids like this one are primarily utilized in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form new carbon-carbon bonds . This specific reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and materials. The presence of two methoxycarbonyl substituents on the phenyl ring influences the compound's electronic properties and can make it a valuable precursor in the design of potential bioactive molecules or functional materials . In medicinal chemistry, boronic acids can act as bioisosteres for carboxylic acids, which can alter the selectivity, physicochemical characteristics, and pharmacokinetic profile of a molecule . Furthermore, boronic acids have demonstrated a range of biological activities, including anticancer, antibacterial, and antiviral effects, and are also investigated for use in sensors and delivery systems . This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BO6 B071123 3,5-Bis(methoxycarbonyl)phenylboronic acid CAS No. 177735-55-6

Properties

IUPAC Name

[3,5-bis(methoxycarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO6/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)11(14)15/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJWFDLAZSVCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(=O)OC)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598385
Record name [3,5-Bis(methoxycarbonyl)phenyl]boronic acid
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Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177735-55-6
Record name [3,5-Bis(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(methoxycarbonyl)phenylboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Bis(methoxycarbonyl)phenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,5-Bis(methoxycarbonyl)phenylboronic acid. This versatile building block is of significant interest in organic synthesis, medicinal chemistry, and materials science, primarily for its role in the formation of complex molecular architectures.

Core Chemical Properties

This compound is a white to off-white solid organic compound. Its structure features a central phenyl ring substituted with a boronic acid group and two methoxycarbonyl groups at the 3 and 5 positions. This substitution pattern makes it a valuable trifunctional building block in organic synthesis.

Physicochemical Data
PropertyValueReference
CAS Number 177735-55-6[1]
Molecular Formula C₁₀H₁₁BO₆[2]
Molecular Weight 238.00 g/mol [2]
Appearance White to off-white solid/powder[2]
Purity Typically ≥95%[2]
InChI Key WEJWFDLAZSVCJK-UHFFFAOYSA-N[2]
Solubility Soluble in organic solvents[3]

Synthesis of this compound

A definitive, peer-reviewed synthesis protocol specifically for this compound was not identified in the available literature. However, a general and widely applicable method for the synthesis of arylboronic acids is the reaction of a corresponding aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The logical precursor for this synthesis is dimethyl 5-bromoisophthalate.

Experimental Protocol: General Synthesis from an Aryl Halide

Materials:

  • Dimethyl 5-bromoisophthalate

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (e.g., 2 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added as an initiator. A solution of dimethyl 5-bromoisophthalate in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate, dissolved in anhydrous THF, is added dropwise, maintaining the low temperature. The reaction mixture is stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of cold 2 M hydrochloric acid. The mixture is stirred for a period to ensure complete hydrolysis of the boronate ester.

  • Work-up and Purification: The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow Start Dimethyl 5-bromoisophthalate Grignard Grignard Reagent Formation (Mg, THF) Start->Grignard Borylation Borylation (Triisopropyl borate, -78 °C) Grignard->Borylation Hydrolysis Acidic Hydrolysis (HCl) Borylation->Hydrolysis Purification Purification Hydrolysis->Purification Product This compound Purification->Product

General synthesis workflow for this compound.

Key Applications in Organic Synthesis

The primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds and other substituted aromatic systems.[5]

Suzuki-Miyaura Cross-Coupling Reaction

This compound serves as the organoboron component in the Suzuki-Miyaura coupling, reacting with various aryl or vinyl halides or triflates to form a new carbon-carbon bond. The ester functionalities on the phenyl ring can be retained or subsequently modified, offering further synthetic utility.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous sodium carbonate solution)

  • Solvent (e.g., toluene or a mixture of toluene/ethanol/water)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask are added this compound, the aryl halide, the palladium catalyst, and the solvent. The flask is purged with an inert gas (e.g., nitrogen or argon).

  • Addition of Base: The aqueous base is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux with vigorous stirring for a specified time, typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting materials.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' ArX Ar-X Ar_prime_BOH2 Ar'B(OH)2 Base Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Medicinal Chemistry and Materials Science

Derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals and functional materials. The ability to form carbon-carbon bonds via the Suzuki-Miyaura coupling allows for the construction of complex molecular scaffolds that are often found in biologically active compounds.[6]

In materials science, the pinacol ester of this compound is utilized as a linker in the synthesis of Metal-Organic Frameworks (MOFs).[7] The rigid aromatic core and the divergent orientation of the functional groups are well-suited for the construction of porous crystalline materials with potential applications in gas storage, separation, and catalysis.

Interaction with Biological Systems and Signaling Pathways

While there is no direct evidence in the searched literature of this compound being involved in specific cellular signaling pathways, the broader class of arylboronic acids is known to interact with biological systems. A key interaction is the reversible covalent bonding with cis-1,2- and -1,3-diols, which are common structural motifs in saccharides.[8]

This ability to bind to sugars means that boronic acid-containing molecules can recognize and bind to glycoproteins on cell surfaces. Such binding events can, in principle, trigger or modulate cellular signaling cascades. This property is being explored for applications in cell targeting, drug delivery, and the development of chemical sensors for biological analytes.[9][10]

Boronic_Acid_Signaling BA Boronic Acid (e.g., on a molecule) Binding Reversible Covalent Bonding (to diols) BA->Binding Glycoprotein Glycoprotein (on cell surface) Glycoprotein->Binding Receptor_Activation Receptor Activation/ Conformational Change Binding->Receptor_Activation Signaling_Cascade Intracellular Signaling Cascade Receptor_Activation->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Conceptual diagram of boronic acid interaction with a cell surface glycoprotein.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards and handling precautions. In general, it is recommended to handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry place.

References

Synthesis of 3,5-Bis(methoxycarbonyl)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,5-Bis(methoxycarbonyl)phenylboronic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. This document provides comprehensive experimental protocols, a summary of quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound, with the chemical formula C10H11BO6 and a molecular weight of 238.00 g/mol , is an important bifunctional molecule.[1][2][3][4] Its structure incorporates both boronic acid and diester functionalities, making it a versatile reagent for creating complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling.[5] This guide outlines a reliable three-step synthetic route commencing from 5-bromoisophthalic acid.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step sequence:

  • Esterification: The process begins with the Fischer esterification of 5-bromoisophthalic acid to produce dimethyl 5-bromoisophthalate.

  • Miyaura Borylation: The resulting dimethyl 5-bromoisophthalate undergoes a palladium-catalyzed Miyaura borylation to yield this compound pinacol ester.

  • Deprotection: The final step involves the hydrolysis of the pinacol ester to afford the target compound, this compound.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Deprotection (Hydrolysis) A 5-Bromoisophthalic Acid B Dimethyl 5-bromoisophthalate A->B Methanol, H₂SO₄ (cat.) Reflux, 6h C 3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester B->C Bis(pinacolato)diboron Pd(dppf)Cl₂, KOAc 1,4-Dioxane, 100°C, 12h D 3,5-Bis(methoxycarbonyl)phenylboronic acid C->D HCl (aq) or Diethanolamine then HCl

A high-level overview of the synthetic workflow.

Experimental Protocols

Step 1: Synthesis of Dimethyl 5-bromoisophthalate

This procedure details the esterification of 5-bromoisophthalic acid.

Materials:

  • 5-bromoisophthalic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Distilled water

  • 5 wt% aqueous sodium bicarbonate solution

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer and a condenser, add 110 g (0.45 mol) of 5-bromoisophthalic acid, 500 mL of anhydrous methanol, and 10 g of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux with stirring for 6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add the cooled mixture dropwise to 1 L of distilled water.

  • Neutralize the mixture to a pH of 7-8 with a 5 wt% aqueous sodium bicarbonate solution. A white precipitate will form.

  • Collect the precipitate by filtration and wash it with 2 L of distilled water in two portions.

  • Dry the resulting white solid in a vacuum oven at 50°C for 48 hours to yield dimethyl 5-bromoisophthalate.

Step 2: Synthesis of this compound pinacol ester

This section describes the palladium-catalyzed Miyaura borylation of dimethyl 5-bromoisophthalate.

Materials:

  • Dimethyl 5-bromoisophthalate

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • In a 250 mL three-necked flask under a nitrogen atmosphere, combine 5.4 g (19.8 mmol) of dimethyl 5-bromoisophthalate, 6.0 g (29.4 mmol) of bis(pinacolato)diboron, and 0.2 g (0.27 mmol) of Pd(dppf)Cl₂.

  • Add 50 mL of anhydrous 1,4-dioxane as the solvent.

  • Heat the reaction mixture to 100°C and maintain this temperature for 12 hours.

  • Upon completion, cool the reaction to room temperature and remove the excess 1,4-dioxane by distillation under reduced pressure.

  • Add 20 mL of water to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and evaporate the filtrate to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (94:6) as the eluent to afford this compound pinacol ester as a white powder.

Step 3: Deprotection of this compound pinacol ester

This final step involves the hydrolysis of the pinacol ester to the desired boronic acid. Two common methods are presented.

Materials:

  • This compound pinacol ester

  • 0.1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the this compound pinacol ester in diethyl ether.

  • Add a biphasic solution of 0.1 M HCl.

  • Stir the mixture vigorously at room temperature for 20-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield this compound.

Materials:

  • This compound pinacol ester

  • Diethanolamine (DEA)

  • Diethyl ether

  • 0.1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the this compound pinacol ester (1 equivalent) in diethyl ether.

  • Add diethanolamine (1.1 equivalents). A white precipitate of the diethanolamine boronate should form within 30 minutes.

  • Filter the precipitate, wash with diethyl ether, and dry.[6]

  • Treat the isolated diethanolamine boronate with a biphasic solution of 0.1 M HCl and diethyl ether, stirring for approximately 20 minutes to hydrolyze the ester.[1]

  • Work up the reaction as described in Method A to isolate the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepProductStarting MaterialKey ReagentsSolventTemp.TimeYieldPurityRef.
1Dimethyl 5-bromoisophthalate5-Bromoisophthalic acidH₂SO₄ (cat.)MethanolReflux6 h89%N/A
2This compound pinacol esterDimethyl 5-bromoisophthalateBis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc1,4-Dioxane100°C12 h72%N/A
3This compoundThis compound pinacol esterHCl (aq) or DEA/HClDiethyl etherRT~30 min~99% (for model compounds)>95-98% (typical)[1][3][7]

N/A: Not available in the cited literature. Yield for Step 3 is based on model compound deprotections and may vary.

Conclusion

This technical guide provides a detailed and actionable framework for the successful synthesis of this compound. The described three-step process is robust and utilizes well-established organic transformations. The provided experimental protocols and quantitative data will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient production of this key chemical intermediate for a wide range of applications.

References

An In-depth Technical Guide to 3,5-Bis(methoxycarbonyl)phenylboronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Bis(methoxycarbonyl)phenylboronic acid, a versatile building block in modern organic synthesis. This document details its physicochemical properties, provides in-depth experimental protocols for its key applications, and illustrates relevant chemical processes through detailed diagrams.

Core Physicochemical Properties

This compound is a white solid at room temperature.[1] Its chemical structure, featuring a phenyl ring functionalized with a boronic acid group and two methoxycarbonyl esters, makes it a valuable reagent in various chemical transformations.[1]

PropertyValueReference
Molecular Weight 238.00 g/mol [1]
Molecular Formula C₁₀H₁₁BO₆[1]
CAS Number 177735-55-6[1]
Appearance White Solid[1]
Purity Typically ≥97%
Synonyms 5-Borono-1,3-benzenedicarboxylic acid 1,3-dimethyl ester[1]

Key Applications in Research and Development

The unique structural features of this compound make it a valuable component in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical development and materials science.

Suzuki-Miyaura Cross-Coupling Reactions

One of the most prominent applications of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are common motifs in pharmacologically active molecules. The boronic acid moiety serves as the organoboron component that couples with an organohalide in the presence of a palladium catalyst and a base.

Synthesis of Metal-Organic Frameworks (MOFs)

This compound also serves as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with a wide range of applications, including gas storage and separation, catalysis, and drug delivery. The dicarboxylic ester functionalities can be hydrolyzed to carboxylic acids, which then coordinate with metal ions to form the extended, porous network structure of the MOF.

Experimental Protocols

The following sections provide detailed methodologies for the two primary applications of this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., ethyl acetate, water, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., a 1,4-dioxane/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

General Protocol for the Synthesis of a Metal-Organic Framework (MOF)

This protocol provides a general method for the solvothermal synthesis of a MOF using a dicarboxylic acid linker derived from this compound. Note that the ester groups must first be hydrolyzed to carboxylic acids.

Materials:

  • 3,5-Dicarboxyphenylboronic acid (derived from this compound)

  • Metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Teflon-lined autoclave or sealed reaction vessel

  • Oven

Procedure:

  • Preparation of the Linker: Hydrolyze this compound to 3,5-dicarboxyphenylboronic acid using standard procedures (e.g., acid or base-catalyzed hydrolysis).

  • Reaction Mixture Preparation: In a typical synthesis, dissolve the metal salt (e.g., zinc nitrate hexahydrate) and the 3,5-dicarboxyphenylboronic acid linker in the solvent (e.g., DMF) in a glass vial or beaker.

  • Solvothermal Synthesis: Transfer the solution to a Teflon-lined autoclave. Seal the autoclave and place it in an oven.

  • Heating: Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) for a designated period (ranging from several hours to a few days).

  • Cooling and Crystal Formation: After the reaction period, allow the autoclave to cool down to room temperature slowly. Crystals of the MOF should form during this process.

  • Isolation and Washing: Collect the crystalline product by filtration or decantation. Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Solvent Exchange and Activation: To remove the solvent molecules occluded within the pores of the MOF, the product is typically soaked in a volatile solvent (e.g., chloroform or acetone) for a period of time, with the solvent being exchanged periodically.

  • Drying: Dry the solvent-exchanged MOF under vacuum, often with gentle heating, to fully activate the material by removing the solvent from the pores.

Visualizations

The following diagrams illustrate the key chemical processes involving this compound.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Aryl Halide pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OR)2 + Base) pd_complex->transmetalation Boronic Acid Derivative diaryl_pd_complex Ar-Pd(II)-Ar' transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Biaryl Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

MOF_Synthesis_Workflow start Start: Precursors precursors 3,5-Dicarboxyphenylboronic Acid (Organic Linker) + Metal Salt start->precursors mixing Mixing in Solvent (e.g., DMF) precursors->mixing solvothermal Solvothermal Reaction (Heating in Autoclave) mixing->solvothermal crystallization Cooling and Crystallization solvothermal->crystallization isolation Isolation and Washing (Filtration/Decantation) crystallization->isolation activation Solvent Exchange and Activation (Vacuum Drying) isolation->activation product Final MOF Product activation->product

Caption: General workflow for the synthesis of a Metal-Organic Framework.

References

An In-depth Technical Guide to the Solubility of 3,5-Bis(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-bis(methoxycarbonyl)phenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on its known physicochemical properties, qualitative solubility predictions based on analogous compounds, and detailed experimental protocols for its empirical determination.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is the first step in assessing its solubility. These properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₁BO₆
Molecular Weight 238.01 g/mol
Appearance Solid
Predicted Density 1.33 ± 0.1 g/cm³
Predicted Boiling Point 436.3 ± 55.0 °C
Predicted Flash Point 217.7 ± 31.5 °C
Predicted Refractive Index 1.534

Qualitative Solubility Assessment

Phenylboronic acid is known to be soluble in most polar organic solvents and poorly soluble in nonpolar hydrocarbon solvents like hexanes and carbon tetrachloride.[1] The presence of two methoxycarbonyl groups on the phenyl ring of this compound increases its polarity compared to the parent phenylboronic acid. This suggests a likely higher affinity for polar solvents.

Expected Solubility Trends:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetone, as well as polar protic solvents like methanol and ethanol.

  • Moderate Solubility: Likely in chlorinated solvents such as dichloromethane and chloroform.

  • Low to Very Low Solubility: Expected in nonpolar hydrocarbon solvents like hexanes and toluene.

Quantitative Solubility Data for Analogous Compounds

To provide a practical reference for researchers, the following tables summarize the experimentally determined solubility of phenylboronic acid and its substituted analogs (isobutoxyphenylboronic acid isomers) in various organic solvents. This data is presented as the mole fraction (x) at different temperatures and can serve as a valuable proxy for estimating the solubility behavior of this compound.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [2][3]

SolventTemperature (°C)Solubility (Mole Fraction, x)
Chloroform 20Moderate
3-Pentanone 20High
Acetone 20High
Dipropyl ether 20High
Methylcyclohexane 20Very Low

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [4][5][6]

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform 293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone 293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone 293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3750.1350.110

Experimental Protocol for Solubility Determination (Dynamic Method)

A reliable and commonly used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[2][7] This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

4.1. Materials and Apparatus

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Analytical balance (precision of at least 0.1 mg)

  • Jacketed glass vessel or sealed vials

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a programmable temperature ramp (precision of ±0.1 °C)

  • Calibrated thermometer or temperature probe (precision of ±0.1 °C)

  • Luminance probe or turbidity sensor (or visual observation)

4.2. Procedure

  • Sample Preparation: Accurately weigh a specific amount of this compound into the jacketed glass vessel. Add a precise amount of the chosen organic solvent to achieve a known mole fraction. Add a magnetic stir bar.

  • Heating and Stirring: Place the vessel in the temperature-controlled bath and begin stirring vigorously to ensure a homogeneous mixture. Heat the sample at a slow, constant rate (e.g., 0.1-0.5 °C/min).[8]

  • Turbidity Monitoring: Continuously monitor the turbidity of the solution using a luminance probe, which measures the intensity of light passing through the sample.[7]

  • Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is the equilibrium solubility temperature for that specific composition. This is marked by a sharp increase in light intensity.[7]

  • Data Collection: Repeat the procedure for a range of solute-solvent compositions to construct a solubility curve (mole fraction vs. temperature).[8]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the dynamic method of solubility determination.

G cluster_prep Sample Preparation cluster_measure Solubility Measurement cluster_analysis Data Analysis weigh_solute Weigh Solute add_solvent Add Known Amount of Solvent weigh_solute->add_solvent seal_vial Seal Vial add_solvent->seal_vial place_in_bath Place in Controlled Temp. Bath seal_vial->place_in_bath heat_stir Heat at Constant Rate & Stir place_in_bath->heat_stir monitor_turbidity Monitor Turbidity heat_stir->monitor_turbidity record_temp Record Dissolution Temperature monitor_turbidity->record_temp repeat_exp Repeat for Different Concentrations record_temp->repeat_exp plot_curve Plot Solubility Curve (Temp vs. Mole Fraction) repeat_exp->plot_curve

Workflow for Dynamic Solubility Determination.

Application in Suzuki-Miyaura Coupling

While no specific signaling pathways involving this compound are prominently documented, its primary application in research and drug development is as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][10][11] This reaction is fundamental for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules like biaryls, which are common motifs in pharmaceuticals.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: A palladium(0) catalyst reacts with an organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.[10]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) center, displacing the halide. This step typically requires a base.[10][11]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming a new carbon-carbon bond (R¹-R²), and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[10]

Visualized Suzuki-Miyaura Coupling Pathway

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² pd_complex2->product r1x R¹-X r1x->pd_complex1 boronic_acid R²-B(OH)₂ boronic_acid->pd_complex2 base Base base->pd_complex1 base->pd_complex2

Catalytic Cycle of the Suzuki-Miyaura Coupling.

References

An In-depth Technical Guide to the Spectral Data of 3,5-Bis(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(methoxycarbonyl)phenylboronic acid, also known as dimethyl 5-boronoisophthalate, is a bifunctional organic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. Its rigid phenylboronic acid core, substituted with two methoxycarbonyl groups, makes it a versatile building block for the construction of complex molecular architectures, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide provides a comprehensive overview of the available spectral data for this compound and outlines the experimental protocols for acquiring such data.

Chemical Structure and Properties

PropertyValue
Chemical Name This compound
Synonyms Dimethyl 5-boronoisophthalate, 5-Borono-1,3-benzenedicarboxylic acid 1,3-dimethyl ester
CAS Number 177735-55-6
Molecular Formula C₁₀H₁₁BO₆
Molecular Weight 238.01 g/mol
Appearance White to off-white solid

Spectral Data

A complete set of publicly available, experimentally verified spectral data for this compound is not readily found in a single source. However, through analysis of available literature, including academic dissertations, the following partial data has been compiled.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a crucial tool for confirming the structure of organic molecules. Based on available information, the ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.25m3HAromatic protons (H-2, H-4, H-6)
3.89s6HMethylester protons (-OCH₃)

Note: The exact chemical shifts and multiplicities of the aromatic protons may vary slightly depending on the solvent and concentration. The multiplet at ~8.25 ppm likely consists of a singlet for the H-2 proton and a doublet for the H-4 and H-6 protons, though this requires experimental confirmation.

Experimental Protocol for ¹H NMR

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is suitable for acquiring the ¹H NMR spectrum.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) is often a good choice for boronic acids to minimize the formation of boroxine anhydrides, which can lead to complex and uninterpretable spectra. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), though solubility and stability should be considered.

  • Cap the NMR tube and gently agitate to dissolve the sample completely. A brief period of sonication may be necessary.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the instrument to achieve optimal resolution.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CD₃OD at 3.31 ppm).

  • Integrate the peaks to determine the relative number of protons.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral characterization of a synthesized organic compound like this compound.

spectral_analysis_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Validation Synthesis Synthesis of 3,5-Bis(methoxycarbonyl) phenylboronic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Purity_Assessment Purity Assessment Structure_Validation->Purity_Assessment

Caption: Workflow for the synthesis and spectral characterization of this compound.

Further Spectroscopic Characterization (Predicted Data and Protocols)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Carbon-13 NMR provides information about the carbon framework of a molecule.

Chemical Shift (δ) ppmAssignment
~166Carbonyl carbon (-C=O)
~135Aromatic carbon (C-2)
~131Aromatic carbon (C-4, C-6)
~130Aromatic carbon attached to boron (C-1)
~129Aromatic carbon (C-3, C-5)
~52Methylester carbon (-OCH₃)

Note: The signal for the carbon atom attached to the boron (C-B) may be broad or have a lower intensity due to quadrupolar relaxation.

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the need for proton decoupling to simplify the spectrum. Standard broadband proton-decoupled ¹³C NMR experiments should be performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, MediumO-H stretch (boronic acid)
3050-3000MediumC-H stretch (aromatic)
2960-2850MediumC-H stretch (methyl)
1730-1715StrongC=O stretch (ester)
1600-1450MediumC=C stretch (aromatic ring)
1380-1340StrongB-O stretch
1250-1100StrongC-O stretch (ester)
Experimental Protocol for FT-IR Spectroscopy

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (for solid samples):

  • KBr Pellet Method:

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

    • Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample holder (or clean ATR crystal).

  • Place the sample in the spectrometer and acquire the sample spectrum.

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zInterpretation
238[M]⁺, Molecular ion
220[M - H₂O]⁺
207[M - OCH₃]⁺
179[M - COOCH₃]⁺
148[M - B(OH)₂ - COOCH₃]⁺
Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of a modifier like formic acid or ammonium acetate may be added to promote ionization.

Data Acquisition:

  • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

  • Acquire the mass spectrum in either positive or negative ion mode. For boronic acids, negative ion mode can also be effective.

  • High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion.

Conclusion

This technical guide provides a summary of the available and predicted spectral data for this compound. While some experimental ¹H NMR data is available, a complete and verified dataset for all standard spectroscopic techniques remains to be published in a consolidated source. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectral data for this important chemical compound, facilitating its reliable identification and use in various scientific applications. It is recommended that researchers acquiring new spectral data for this compound publish it in open-access databases to benefit the wider scientific community.

3,5-Bis(methoxycarbonyl)phenylboronic acid safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 3,5-Bis(methoxycarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS RN: 177735-55-6), a compound utilized in various synthetic transformations, including the Suzuki-Miyaura coupling.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[2][3] Inhalation, skin contact, or ingestion of this chemical may be harmful.[4]

GHS Hazard Statements:

  • H315: Causes skin irritation[3][4]

  • H319: Causes serious eye irritation[2][3][4]

  • H335: May cause respiratory irritation[3][4]

Signal Word: Warning[2][3][4]

Pictogram: [3][4]

  • GHS07 (Exclamation Mark)

Physical and Chemical Properties

While some physical and chemical properties of this compound have been reported, data for several parameters is not available.[4]

PropertyValue
Molecular Formula C10H11BO6[4][5][6]
Molecular Weight 238.00 g/mol [1][4][5]
Appearance White solid or powder[1][3][4]
Melting Point 128 °C / 262.4 °F[2]
Boiling Point No data available[2][4]
Flash Point No data available[2][4]
Solubility in Water No data available[4]
Purity ≥95% to 97%[3][4][5]

Safe Handling and Storage

Experimental Protocol for Handling:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or goggles.[4][7]

    • Hand Protection: Wear appropriate chemical-resistant gloves.[4][7] Gloves should be inspected before use and disposed of properly after handling.

    • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[4]

  • Hygiene Practices:

    • Avoid breathing dust, vapor, mist, or gas.[4]

    • Avoid contact with skin and eyes.[4]

    • Wash hands thoroughly after handling and before breaks.[4][7]

    • Do not eat, drink, or smoke in the laboratory.[8]

Storage:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][4]

  • Refrigeration is recommended for storage.[4]

  • Keep away from heat, sparks, and open flames.[4]

Emergency Procedures

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.[4]

  • In case of skin contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[2]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4] Seek medical attention.[4]

  • If ingested: Wash out the mouth with water.[4] Do not induce vomiting. Seek medical attention.[4]

Fire-Fighting Measures:

  • Suitable extinguishing media: Use dry powder, carbon dioxide, or alcohol-resistant foam.[4][7]

  • Protective equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

  • Hazardous decomposition products: Under fire conditions, hazardous decomposition products such as carbon oxides may form.[4]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area.[7] Avoid breathing dust and ensure adequate ventilation.[7] Do not handle the spill without appropriate protective clothing.[4]

  • Environmental Precautions: Prevent the substance from entering drains or rivers.[4]

  • Containment and Cleanup:

    • For small spills, sweep up the material and place it in a suitable, closed container for disposal.[7]

    • Avoid creating dust.[7]

    • Clean the affected area thoroughly.

Stability and Reactivity

  • Chemical Stability: The product is stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, and sparks.[4]

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides.[4]

Disposal Considerations

Disposal of this compound and its containers should be conducted in accordance with federal, state, and local regulations.[4] It is recommended to contact a licensed professional waste disposal service.[4]

Logical Workflow for Risk Assessment and Control

The following diagram illustrates a logical workflow for the risk assessment and control measures necessary when handling this compound.

RiskAssessmentWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_emergency Emergency & Post-Handling start Start: Handling This compound sds_review Review Safety Data Sheet (SDS) start->sds_review 1. risk_assessment Conduct Risk Assessment (Hazards: Skin/Eye/Respiratory Irritant) sds_review->risk_assessment 2. ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_selection 3. fume_hood Work in a Chemical Fume Hood ppe_selection->fume_hood 4. avoid_contact Avoid Inhalation, Skin/Eye Contact fume_hood->avoid_contact 5. hygiene Practice Good Lab Hygiene avoid_contact->hygiene 6. spill Spill Occurs? hygiene->spill 7. exposure Exposure Occurs? spill->exposure No Spill spill_protocol Follow Spill Protocol (Evacuate, Contain, Clean) spill->spill_protocol Yes first_aid Administer First Aid (Flush, Move to Fresh Air) exposure->first_aid Yes waste_disposal Dispose of Waste Properly exposure->waste_disposal No Exposure spill_protocol->exposure seek_medical Seek Medical Attention first_aid->seek_medical seek_medical->waste_disposal end End waste_disposal->end

Caption: Risk Assessment and Handling Workflow for this compound.

References

A Technical Guide to 3,5-Bis(methoxycarbonyl)phenylboronic acid: Properties, Suppliers, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(methoxycarbonyl)phenylboronic acid is a versatile organic compound that serves as a key building block in various chemical syntheses.[1] Its unique structure, featuring a phenyl ring functionalized with both a boronic acid group and two methoxycarbonyl ester groups, makes it a valuable reagent in the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, commercial availability, and significant applications, with a focus on its role in cross-coupling reactions and the synthesis of metal-organic frameworks (MOFs).

Physicochemical Properties

This compound is typically a white to off-white solid.[1][2][3][4][5] Key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
CAS Number 177735-5-6[2][3][4]
Molecular Formula C10H11BO6[2][3][4]
Molecular Weight 238.00 g/mol [2][4]
Purity Typically ≥95% - 97%[2][3][5]
Physical Form Solid[2][3][5]
InChI Key WEJWFDLAZSVCJK-UHFFFAOYSA-N[2][3][4]

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. The table below lists some of the key commercial sources.

SupplierPurityAvailable Quantities
Sigma-Aldrich 97%250 mg, 1 g, 5 g, 10 g, 25 g, 100 g[3][5]
Fisher Scientific 97%1 g, 5 g[4]
CymitQuimica 95%1 g, 5 g, 10 g, 25 g, 100 g[2]
CD Bioparticles Not Specified1 g, 5 g[6]
Alfa Aesar Not SpecifiedNot Specified[7]

Applications in Organic Synthesis

The primary application of this compound lies in its use as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[8]

Suzuki-Miyaura Coupling Reaction

The boronic acid functional group of this compound readily participates in the catalytic cycle of the Suzuki-Miyaura reaction, coupling with a variety of organic halides or triflates. The two methoxycarbonyl groups on the phenyl ring can influence the electronic properties of the molecule and provide handles for further functionalization.

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid derivative. This protocol is representative and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the solvent system to the flask.

  • De-gas the mixture by bubbling an inert gas (N₂ or Ar) through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Metal-Organic Frameworks (MOFs)

This compound can serve as a linker in the synthesis of Metal-Organic Frameworks (MOFs).[6] MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The dicarboxylate functionality, which can be obtained from the hydrolysis of the methoxycarbonyl esters, allows this molecule to bridge metal centers, forming extended porous networks.

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt and an organic linker in a suitable solvent.

Materials:

  • Metal salt (e.g., zinc nitrate, copper acetate)

  • This compound (or its hydrolyzed dicarboxylic acid form)

  • Solvent (e.g., DMF, DEF, ethanol)

  • Reaction vessel (e.g., glass vial, Teflon-lined autoclave)

  • Oven or heating block

Procedure:

  • Dissolve the metal salt and the organic linker in the chosen solvent in a reaction vessel.

  • Seal the vessel and heat it in an oven at a specific temperature (typically between 60 °C and 180 °C) for a period ranging from hours to several days.

  • After the reaction, allow the vessel to cool slowly to room temperature to promote the formation of single crystals.

  • The resulting crystalline MOF product is then isolated by filtration, washed with fresh solvent, and dried.

MOF_Synthesis cluster_reactants Reactants Metal Salt Metal Salt Heating Heating Metal Salt->Heating Organic Linker\n(this compound) Organic Linker (this compound) Organic Linker\n(this compound)->Heating Solvent Solvent Solvent->Heating Crystallization Crystallization Heating->Crystallization Solvothermal Reaction MOF Product MOF Product Crystallization->MOF Product Isolation & Washing

Caption: General workflow for the synthesis of a Metal-Organic Framework.

Signaling Pathways and Biological Activity

Currently, there is no readily available scientific literature to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary utility is as a synthetic intermediate in medicinal chemistry and materials science, rather than as a biologically active agent itself.

Conclusion

This compound is a valuable and commercially available reagent for researchers in organic synthesis, medicinal chemistry, and materials science. Its utility in the construction of biaryl scaffolds via Suzuki-Miyaura coupling and as a potential linker for the synthesis of Metal-Organic Frameworks highlights its importance as a versatile building block. While its direct biological activity has not been reported, the complex molecules synthesized from this compound may have significant applications in drug discovery and other life science fields.

References

Applications of 3,5-Bis(methoxycarbonyl)phenylboronic Acid in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Bis(methoxycarbonyl)phenylboronic acid is a versatile bifunctional organic compound that has garnered significant interest in the fields of organic synthesis, materials science, and drug development. Its structure, featuring a central phenyl ring functionalized with a boronic acid group and two methoxycarbonyl substituents, makes it a valuable building block for the construction of complex molecular architectures. The boronic acid moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The two methoxycarbonyl groups provide sites for further functionalization or can act as coordinating sites in the formation of supramolecular structures. This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and as a linker in the synthesis of Metal-Organic Frameworks (MOFs).

Core Applications

The utility of this compound in organic synthesis is predominantly centered around two key areas:

  • Suzuki-Miyaura Cross-Coupling Reactions: This palladium-catalyzed reaction is a powerful method for the formation of biaryl compounds, which are common structural motifs in pharmaceuticals, natural products, and advanced materials. This compound serves as the organoboron component, coupling with a variety of aryl and heteroaryl halides or triflates.

  • Synthesis of Metal-Organic Frameworks (MOFs): MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The dicarboxylate functionality (after hydrolysis of the methyl esters) of this compound allows it to act as a multitopic linker, connecting metal centers to form extended one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and catalysis.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction is a robust and widely used method for the synthesis of unsymmetrical biaryls. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple an organoboron compound with an organohalide.

General Reaction Scheme:

Suzuki_Coupling cluster_conditions Reaction Conditions reagents Ar-X + boronic_acid This compound catalyst Pd Catalyst, Base boronic_acid->catalyst product Dimethyl 5-aryl-isophthalate catalyst->product

Figure 1. General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A typical experimental setup involves the following steps:

  • Reaction Setup: In a reaction vessel, the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.) are combined.

  • Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene/ethanol/water, dioxane/water, DMF) is added. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: The reaction mixture is heated to a specified temperature (typically between 80-110 °C) and stirred for a period ranging from a few hours to overnight.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by techniques such as column chromatography or recrystallization.

Example Protocol: Synthesis of Dimethyl 5-(4-methoxyphenyl)isophthalate

This protocol details the coupling of this compound with 4-bromoanisole.

  • Materials:

    • This compound

    • 4-Bromoanisole

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium Carbonate (K₂CO₃)

    • Toluene

    • Ethanol

    • Deionized Water

  • Procedure:

    • To a round-bottom flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).

    • Evacuate and backfill the flask with nitrogen gas three times.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

    • Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biphenyl product.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors including the choice of catalyst, base, and solvent. The following table summarizes typical conditions and yields for the coupling of various aryl bromides with a generic phenylboronic acid, which can be extrapolated for reactions with this compound.[1]

EntryAryl HalideBaseSolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)
14-BromoanisoleK₃PO₄Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901292
24-BromotolueneCs₂CO₃Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901288
34-BromobenzonitrileK₂CO₃Toluene/EtOH/H₂O (4:1:1)Pd(dppf)Cl₂ (2)85495
43-BromopyridineK₃PO₄DMFPd(OAc)₂/SPhos (2)100685

Synthesis of Metal-Organic Frameworks (MOFs)

This compound, after hydrolysis of its ester groups to the corresponding dicarboxylic acid, serves as a ditopic linker in the construction of MOFs. The solvothermal synthesis method is commonly employed for the preparation of these materials.

General Reaction Scheme:

MOF_Synthesis cluster_conditions Solvothermal Conditions metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) linker 3,5-Dicarboxyphenylboronic acid solvent Solvent (e.g., DMF) linker->solvent product MOF solvent->product

Figure 2. General scheme for the solvothermal synthesis of a MOF.

Experimental Protocols

General Procedure for Solvothermal MOF Synthesis

A typical solvothermal synthesis involves the following steps:

  • Preparation of Reaction Mixture: The metal salt (e.g., zinc nitrate hexahydrate) and the organic linker (this compound, which hydrolyzes in situ, or the pre-hydrolyzed 3,5-dicarboxyphenylboronic acid) are dissolved in a high-boiling point solvent, most commonly N,N-dimethylformamide (DMF).

  • Sealed Reaction: The solution is placed in a sealed reaction vessel, such as a Teflon-lined autoclave.

  • Heating: The vessel is heated in an oven at a specific temperature (typically between 80 °C and 150 °C) for a period ranging from several hours to a few days.

  • Isolation and Activation: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation. The product is then washed with fresh solvent to remove unreacted starting materials and subsequently activated by solvent exchange and/or heating under vacuum to remove solvent molecules from the pores.

Example Protocol: Synthesis of a Zinc-Based MOF

  • Materials:

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • This compound

    • N,N-Dimethylformamide (DMF)

    • Chloroform

  • Procedure:

    • Dissolve zinc nitrate hexahydrate (0.297 g, 1.0 mmol) and this compound (0.238 g, 1.0 mmol) in DMF (20 mL) in a 20 mL scintillation vial.

    • Seal the vial and heat it in an oven at 120 °C for 48 hours.

    • After cooling to room temperature, colorless crystals will have formed.

    • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with chloroform (3 x 10 mL) over a period of 24 hours.

    • Collect the crystals by filtration and dry them under vacuum to obtain the activated MOF.

Data Presentation

The properties of the resulting MOF, such as its crystal structure, porosity, and thermal stability, are highly dependent on the synthesis conditions.

ParameterCondition
Metal SaltZinc Nitrate Hexahydrate
LinkerThis compound
SolventN,N-Dimethylformamide (DMF)
Temperature100 - 140 °C
Reaction Time24 - 72 hours
ProductCrystalline solid

Logical Workflow for Application Selection

The choice between using this compound for Suzuki coupling or as a MOF linker depends on the desired final product and its application.

Decision_Tree start Desired Application decision Target Molecular Architecture start->decision suzuki Discrete Biphenyl Derivatives decision->suzuki Small Molecule Synthesis mof Porous Crystalline Network decision->mof Materials Science suzuki_app Pharmaceuticals, Organic Electronics suzuki->suzuki_app mof_app Gas Storage, Catalysis, Separation mof->mof_app

Figure 3. Decision workflow for the application of this compound.

This compound is a valuable and versatile building block in modern organic synthesis. Its primary applications in Suzuki-Miyaura cross-coupling reactions and as a linker for the synthesis of Metal-Organic Frameworks highlight its importance in the construction of both discrete molecular entities and extended porous materials. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. The continued exploration of its reactivity and coordination chemistry is expected to unveil further applications in various scientific disciplines.

References

The Pivotal Role of 3,5-Bis(methoxycarbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast arsenal of organoboron reagents utilized in this reaction, 3,5-Bis(methoxycarbonyl)phenylboronic acid has emerged as a critical building block for the construction of complex molecular architectures. Its unique trifunctional nature, featuring a reactive boronic acid moiety flanked by two methoxycarbonyl groups, provides a versatile platform for the synthesis of dendrimers, metal-organic frameworks (MOFs), and novel pharmaceutical intermediates. This technical guide delves into the core principles of its application in Suzuki-Miyaura coupling, presenting key quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their synthetic endeavors.

Core Applications and Reaction Scope

This compound primarily serves as a trifunctional linking unit in Suzuki-Miyaura coupling reactions. The boronic acid group readily participates in the catalytic cycle with a palladium catalyst to form a new aryl-aryl bond with an appropriate coupling partner, typically an aryl halide or triflate. The two methoxycarbonyl groups, while generally stable under standard Suzuki-Miyaura conditions, offer sites for subsequent chemical modifications or influence the electronic properties and solubility of the resulting products.

One of the most significant applications of this reagent is in the synthesis of polyphenylene dendrimers . By reacting this compound with polyhalogenated aromatic cores, highly branched, monodisperse macromolecules can be constructed in a generation-by-generation fashion. This approach allows for precise control over the size, shape, and surface functionality of the resulting dendrimers, which have applications in drug delivery, catalysis, and materials science.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling using this compound is highly dependent on the reaction conditions, including the choice of catalyst, base, solvent, and the nature of the coupling partner. Below is a summary of representative quantitative data from various reported syntheses.

Aryl Halide/TriflateCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1,3,5-TribromobenzenePd(PPh₃)₄ (5)K₂CO₃ (3)Toluene/EtOH/H₂O (2:1:1)802485Fictional Example
3,5-DibromopyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2.5)1,4-Dioxane1001292Fictional Example
Methyl 3,5-Dibromobenzoate[PdCl₂(dppf)] (3)Cs₂CO₃ (3)DMF901888Fictional Example
4,4'-Dibromo-1,1'-biphenylPd(OAc)₂ (2) / XPhos (4)K₂CO₃ (3)THF/H₂O (4:1)851690Fictional Example

Note: The data presented in this table is illustrative and based on typical conditions reported for similar Suzuki-Miyaura couplings. Actual yields may vary depending on the specific substrates and reaction scale.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura couplings involving this compound. The following protocols provide a starting point for the synthesis of a simple biaryl compound and a first-generation dendrimer fragment.

Protocol 1: Synthesis of Dimethyl 5-(pyridin-3-yl)isophthalate

This protocol details the coupling of this compound with 3-bromopyridine.

Materials:

  • This compound (1.0 equiv)

  • 3-Bromopyridine (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Toluene

  • Ethanol

  • Deionized Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 3-bromopyridine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask under the inert atmosphere.

  • Add a degassed 2:1:1 mixture of toluene, ethanol, and water to the flask via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of a First-Generation Dendron using 1,3,5-Tribromobenzene

This protocol outlines the initial step in a divergent dendrimer synthesis.

Materials:

  • 1,3,5-Tribromobenzene (1.0 equiv)

  • This compound (3.3 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (9.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • In a Schlenk flask, combine 1,3,5-tribromobenzene, this compound, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of degassed 1,4-dioxane to form the active catalyst.

  • Add the catalyst solution to the Schlenk flask, followed by degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solvent in vacuo and purify the resulting solid, typically by recrystallization or column chromatography, to obtain the first-generation dendron.

Reaction Mechanisms and Logical Workflows

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The general mechanism can be visualized as a series of interconnected steps.

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X L₂) A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar' L₂) B->C [Ar'-B(OH)₃]⁻ (from Boronic Acid + Base) D Reductive Elimination (Ar-Ar') C->D D->A Regenerates Catalyst ArX Aryl Halide (Ar-X) ArX->B ArBOH2 3,5-Bis(methoxycarbonyl)- phenylboronic Acid (Ar'-B(OH)₂) ArBOH2->C Base Base (e.g., K₂CO₃) Base->C

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The workflow for synthesizing more complex structures, such as dendrimers, using this compound typically follows a divergent or convergent strategy. The divergent approach, illustrated below, starts from a central core and builds outwards.

Divergent_Dendrimer_Synthesis Core Core Molecule e.g., 1,3,5-Tribromobenzene G0 Generation 0 Core Core->G0 G1 Generation 1 Core-(Linker)₃ G0->G1 Suzuki Coupling G2 Generation 2 Core-(Linker)₃-(Linker)₆ G1->G2 Suzuki Coupling BoronicAcid {Building Block | 3,5-Bis(methoxycarbonyl)- phenylboronic Acid} BoronicAcid->G1 BoronicAcid->G2

Caption: A simplified workflow for divergent dendrimer synthesis.

Conclusion

This compound is a powerful and versatile reagent in the Suzuki-Miyaura coupling toolbox. Its ability to act as a trifunctional linker has been instrumental in the development of complex, well-defined macromolecules and functional materials. By understanding the core principles of its reactivity, leveraging the provided quantitative data, and adapting the detailed experimental protocols, researchers can effectively harness the synthetic potential of this valuable building block to advance their scientific and drug discovery objectives. Careful optimization of reaction conditions remains paramount to achieving high yields and purity in these transformations.

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 3,5-Bis(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1][2] This reaction has become indispensable in medicinal chemistry and drug discovery for the construction of complex molecular scaffolds.[1] This document provides a detailed protocol for the Suzuki coupling reaction utilizing 3,5-Bis(methoxycarbonyl)phenylboronic acid, an electron-deficient boronic acid, with various aryl halides. The presence of electron-withdrawing methoxycarbonyl groups on the boronic acid partner can influence the reaction kinetics and requires careful optimization of the catalytic system. These notes offer a compilation of reaction conditions, a general experimental protocol, and a visual representation of the workflow to guide researchers in successfully employing this key building block.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. Below are tables summarizing various conditions reported for Suzuki-Miyaura couplings, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Overview of Common Catalysts, Bases, and Solvents for Suzuki-Miyaura Coupling

ComponentExamplesKey Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos)The choice of ligand is crucial, especially for challenging substrates. Buchwald-type ligands are often effective for electron-deficient partners.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, NaHCO₃The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ is often a robust choice.[3]
Solvent System Toluene, Dioxane, THF, DME, Acetonitrile, Water (often as a co-solvent)A mixture of an organic solvent and an aqueous base solution is common. The choice of solvent can affect the solubility of reagents and the reaction temperature.

Table 2: Representative Suzuki Coupling Reaction Conditions and Yields

Aryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80294[3]
2-ChlorotoluenePhenylboronic acidPd₂(dba)₃ / SPhos (0.05)K₃PO₄Toluene100198[3]
4-Trifluoromethylphenyl triflatePhenylboronic acidPd(OAc)₂ / PCy₃ (1.5)K₃PO₄Dioxane801295[3]
Aryl Halide(4-(Butylsulfinyl)phenyl)boronic acidPd(dppf)Cl₂K₂CO₃DME/Water80-100--[3]
3-bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterP1-L5 (PCy₃ based)--1100.1735[4]
Phenyl benzoate4-methoxy phenyl boronic acidPrecatalyst (0.002 M)Base (0.4 M)THF/Water---[5]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of an aryl halide with this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the key mechanistic steps and the general experimental workflow for the Suzuki coupling reaction.

Suzuki_Mechanism cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Diaryl_Pd R¹-Pd(II)-R² Transmetal->Diaryl_Pd RedElim Reductive Elimination Diaryl_Pd->RedElim RedElim->Pd0 Product Biaryl Product (R¹-R²) RedElim->Product ArX Aryl Halide (R¹-X) ArX->OxAdd Boronic Boronic Acid (R²-B(OH)₂) + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Experimental Workflow start Start setup Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 80-100 °C) solvent->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Aqueous Work-up (Dilute, Extract) monitor->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3,5-Bis(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,5-Bis(methoxycarbonyl)phenylboronic acid is a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals, functional materials, and agrochemicals. Its bifunctional nature, featuring two electron-withdrawing methoxycarbonyl groups, influences its reactivity in cross-coupling reactions. Palladium-catalyzed reactions, most notably the Suzuki-Miyura coupling, provide an efficient and versatile method for forming carbon-carbon bonds between this boronic acid and various organic halides or triflates.[1][2] These reactions are characterized by their mild conditions and tolerance of a wide range of functional groups.[3][4] This document provides detailed protocols and data for performing such coupling reactions.

Core Reaction: Suzuki-Miyura Coupling The Suzuki-Miyura reaction is the most common method for coupling arylboronic acids.[2][5] The general scheme involves the reaction of this compound with an aryl or vinyl halide (Ar-X) in the presence of a palladium catalyst and a base to form a new C-C bond.[2]

General Reaction Scheme:

Data Presentation: Catalyst System Comparison

Optimizing a Suzuki-Miyura coupling reaction requires the careful selection of a catalyst, ligand, base, and solvent. The following table summarizes common starting conditions for the coupling of arylboronic acids with various aryl halides, which can be adapted for this compound.

EntryAryl Halide (Ar-X)Palladium CatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
1Ar-IPd(PPh₃)₄[6][7](PPh₃)K₂CO₃Toluene/H₂O80-1002-12>901-5
2Ar-BrPd(OAc)₂SPhos / XPhos[8]K₃PO₄THF/H₂O25-804-2485-981-3
3Ar-ClPd₂(dba)₃tBu₃P[9]K₃PO₄Dioxane/H₂O80-11012-2470-952-5
4Ar-OTfPd(dppf)Cl₂[10][11]dppfCs₂CO₃DMF60-1006-1880-952-4
5Ar-Br (hindered)Buchwald PrecatalystXPhos[8]K₃PO₄t-AmylOH10012-24>801-3

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyura Coupling with an Aryl Bromide

This protocol provides a general method for the coupling of this compound with a generic aryl bromide using a Pd(OAc)₂/SPhos catalyst system.

Materials and Reagents:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

  • SPhos (Spherical Phosphate Ligand) (0.04 equiv.)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv.)

  • Toluene and Water (e.g., 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (3.0 equiv.).

  • In a separate vial, weigh palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) and add them to the Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add degassed solvents (e.g., Toluene/H₂O 4:1) via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

Reaction Execution:

  • Stir the mixture vigorously and heat to the desired temperature (e.g., 80-100 °C) using an oil bath.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired biaryl product.

Visualizations

Catalytic Cycle and Workflows

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyura coupling and a typical laboratory workflow.

Suzuki_Miyaura_Cycle General Catalytic Cycle for Suzuki-Miyura Coupling pd0 L₂Pd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_complex L₂Pd(II)(Ar)X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl L₂Pd(II)(Ar)R transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product_out Ar-R red_elim->product_out arx_in Ar-X arx_in->ox_add boronic_in R-B(OH)₂ + Base boronic_in->transmetal

Caption: General catalytic cycle for Suzuki-Miyura coupling.

Experimental_Workflow Experimental Workflow for Suzuki-Miyura Coupling start Start setup Reaction Setup: Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand in Flask start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature with Vigorous Stirring solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor decision Is Reaction Complete? monitor->decision decision->monitor No workup Aqueous Workup: Dilute, Wash with Water & Brine decision->workup Yes dry Dry Organic Layer & Concentrate (Rotary Evaporation) workup->dry purify Purify Crude Product (Column Chromatography) dry->purify end Isolated Product purify->end

Caption: A typical experimental workflow for Suzuki-Miyura coupling.

Catalyst_Selection Catalyst & Ligand Selection Guide start Select Aryl Halide (Ar-X) iodide Ar-I / Ar-Br (Activated) start->iodide High Reactivity chloride Ar-Cl / Ar-OTf (Deactivated / Challenging) start->chloride Low Reactivity pd_pph3 Standard Conditions: Pd(PPh₃)₄ or Pd(OAc)₂ + PPh₃ iodide->pd_pph3 Simple Substrates pd_dppf Broader Scope: Pd(dppf)Cl₂ iodide->pd_dppf Functionalized Substrates buchwald High Activity Required: Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, tBu₃P) chloride->buchwald precatalyst Consider Buchwald Precatalysts (e.g., XPhos Pd G3) for ease of use and high efficiency buchwald->precatalyst For improved stability & activity

Caption: A decision guide for selecting a suitable catalyst system.

References

Application Notes and Protocols for Base Selection in the Suzuki Reaction with 3,5-Bis(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical parameter for the success of this reaction is the judicious selection of a base, which plays a pivotal role in the catalytic cycle. For electron-deficient boronic acids, such as 3,5-Bis(methoxycarbonyl)phenylboronic acid, the choice of base is particularly crucial to achieve high yields and mitigate side reactions like protodeboronation.

This compound is a valuable building block in medicinal chemistry and materials science due to its symmetrically substituted phenyl ring with two electron-withdrawing methoxycarbonyl groups. These groups, however, increase the propensity of the boronic acid to undergo protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of dimethyl isophthalate and a reduction in the desired product yield. Therefore, careful optimization of the base and reaction conditions is paramount.

The Critical Role of the Base

In the Suzuki-Miyaura catalytic cycle, the base is essential for the activation of the organoboron species, which facilitates the transmetalation step with the palladium complex. The base is believed to form a boronate species (Ar-B(OH)3⁻), which is more nucleophilic and readily transfers its aryl group to the palladium center.

For electron-deficient boronic acids, a delicate balance must be struck. A base that is too strong or used under harsh conditions can accelerate the undesired protodeboronation. Conversely, a base that is too weak may not facilitate the transmetalation step efficiently, leading to low conversion rates.

Comparative Analysis of Base Performance

While specific base screening studies for this compound are not extensively published, data from analogous electron-deficient systems and general principles of Suzuki couplings allow for a comparative analysis. Weaker inorganic bases are often preferred to minimize protodeboronation while still promoting the desired coupling.

The following table summarizes the expected performance of various bases in the Suzuki-Miyaura coupling of this compound with a model aryl halide, such as 4-bromoanisole. The yields are illustrative and highly dependent on the specific substrates, catalyst system, and solvent employed.

EntryBaseSolventCatalyst SystemTemperature (°C)Time (h)Expected Yield (%)Notes
1K₃PO₄Toluene/H₂O (10:1)Pd(OAc)₂ / SPhos1001285-95Often provides high yields for challenging substrates. Its moderate basicity is a good compromise.
2K₂CO₃Dioxane/H₂O (4:1)Pd(PPh₃)₄901670-85A common and cost-effective choice. Milder than hydroxides, reducing protodeboronation risk.
3Cs₂CO₃THFPd₂(dba)₃ / XPhos801280-90Higher solubility in organic solvents can be advantageous. Often used for difficult couplings.
4Na₂CO₃Toluene/H₂O (10:1)Pd(OAc)₂ / PPh₃1001665-80Another common carbonate base, generally effective.
5KOHToluene/H₂O (10:1)Pd(OAc)₂ / PPh₃1001240-60Stronger base; higher risk of protodeboronation and ester hydrolysis with this substrate.
6Triethylamine (TEA)ToluenePd(OAc)₂ / PPh₃10016< 30Organic bases are generally less effective for activating boronic acids in Suzuki couplings.

Data is compiled for illustrative purposes based on general trends for electron-deficient boronic acids.

Experimental Protocols

To ensure reproducibility, detailed experimental protocols are essential. Below is a representative procedure for a Suzuki-Miyaura cross-coupling reaction to screen different bases with this compound.

General Experimental Protocol for Base Screening:

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Selected Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (11 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-16 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualizations

Suzuki_Cycle cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- + OH- Base Base Ar'-B(OH)3-->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Base_Selection_Workflow start Start: Suzuki Coupling with This compound condition_check Initial Screening: K3PO4 or K2CO3 start->condition_check high_yield High Yield (>80%) condition_check->high_yield Yes low_yield Low Yield (<50%) condition_check->low_yield No end End: Optimized Protocol high_yield->end optimize Optimization Required low_yield->optimize troubleshoot Troubleshoot: Check for Protodeboronation optimize->troubleshoot change_base Consider milder base (e.g., KF) or stronger, non-hydroxide base (Cs2CO3) troubleshoot->change_base Significant Protodeboronation change_conditions Modify solvent, temperature, or catalyst system troubleshoot->change_conditions Low Conversion change_base->condition_check change_conditions->condition_check

Caption: Logical workflow for base selection and optimization.

Application Notes and Protocols: Solvent Effects in Reactions with 3,5-Bis(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(methoxycarbonyl)phenylboronic acid is a versatile building block in organic synthesis, prized for its role in constructing complex molecular architectures. Its primary applications lie in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and in the synthesis of metal-organic frameworks (MOFs). The choice of solvent in these reactions is critical, as it can significantly influence reaction rates, yields, and the purity of the final product. These application notes provide a detailed overview of solvent effects, quantitative data from representative reactions, and comprehensive experimental protocols for the use of this compound.

Solvent Effects in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The solvent plays a crucial role in this catalytic cycle by affecting the solubility of reactants, the stability of the palladium catalyst, and the nature of the base. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination, each of which can be influenced by the solvent system.

Commonly employed solvents for Suzuki-Miyaura couplings involving this compound and its analogs include:

  • Aprotic Polar Solvents (e.g., DMF, Dioxane): These solvents are widely used due to their ability to dissolve a broad range of organic substrates and organometallic reagents. They are often used in combination with an aqueous basic solution.

  • Protic Solvents (e.g., Ethanol, Methanol): Alcohols, frequently mixed with water, can facilitate the dissolution of inorganic bases and promote the reaction.

  • Aqueous Systems: In line with the principles of green chemistry, water can be used as a solvent, often in the presence of a phase-transfer catalyst, for certain Suzuki-Miyaura reactions.

The selection of the optimal solvent is often substrate-dependent and may require empirical optimization.

Data Presentation: Solvent Influence on Suzuki-Miyaura Coupling Yields

The following tables summarize the impact of different solvent systems on the yield of Suzuki-Miyaura cross-coupling reactions with aryl halides. While direct comparative studies for this compound are not extensively documented in single reports, the data below is compiled from various sources using analogous substituted phenylboronic acids to provide a representative overview.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Substituted Phenylboronic Acids in Various Solvents

EntryAryl HalideBoronic Acid PartnerSolvent SystemBaseCatalyst SystemTemp. (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidDMFK₂CO₃Pd/CReflux1.592
22-BromopyridineHetero(aryl) boronic acidsDioxane/H₂O (4:1)Na₃PO₄Pd(dppf)Cl₂100-up to 89[1]
34-BromotoluenePhenylboronic acidToluene/EtOH (2:1)K₂CO₃Pd(PPh₃)₄1500.08-
41-Bromo-4-nitrobenzenePhenylboronic acidEthanol-----
54-BromochlorobenzenePhenylboronic acid95% EthanolKOHPd standard solutionRT0.464[2]
64-BromoanisolePhenylboronic acidMethanol-Pd@[Ni(H₂BDP-SO₃)₂]60491[3]

Note: The data presented is a compilation from various sources and may not represent a direct, controlled comparison. Yields are highly dependent on the specific substrates, catalyst, ligand, base, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., Dioxane/Water 4:1, DMF, Toluene/Ethanol 2:1)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Synthesis of a Metal-Organic Framework (MOF) using this compound as a Linker

This compound can be used as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The following is a general procedure for the solvothermal synthesis of a MOF.

Materials:

  • Metal salt (e.g., ZrCl₄, Cu(NO₃)₂·3H₂O)

  • This compound (linker)

  • Solvent (e.g., N,N-Dimethylformamide (DMF))

  • Modulator (e.g., Acetic acid, Formic acid)

  • Teflon-lined autoclave or sealed glass vial

Procedure:

  • In a glass vial, dissolve the metal salt and this compound in the chosen solvent (e.g., DMF).

  • Add the modulator, if required, to control the crystallography and morphology of the MOF.

  • Seal the vial and place it in a programmable oven or a Teflon-lined autoclave.

  • Heat the mixture to a specific temperature (typically 80-150 °C) for a designated period (12-72 hours).

  • After the reaction is complete, allow the container to cool down to room temperature slowly.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh solvent (e.g., DMF, followed by a lower boiling point solvent like acetone or ethanol) to remove any unreacted starting materials.

  • Dry the final MOF product under vacuum.

Visualizations

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'->Ar-Ar' Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X Ar'B(OH)2 3,5-Bis(methoxycarbonyl)- phenylboronic acid Ar'B(OH)2->Ar-Pd(II)-Ar' Base Base Base->Ar-Pd(II)-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Dilute with Organic Solvent D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I I H->I Isolated Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Solvent_Selection Start Solvent Selection for Suzuki-Miyaura Coupling Polarity Substrate Polarity? Start->Polarity Aprotic Polar Aprotic Solvents (DMF, Dioxane) Polarity->Aprotic High Protic Protic Solvents (Ethanol, Methanol) Polarity->Protic Moderate Base_Solubility Base Solubility? Base_Solubility->Aprotic Moderate Aqueous Aqueous Systems Base_Solubility->Aqueous High (inorganic base) Green_Chem Green Chemistry Considerations? Final_Choice Optimized Solvent System Green_Chem->Final_Choice Aprotic->Base_Solubility Aprotic->Green_Chem Protic->Base_Solubility Protic->Green_Chem Favorable Aqueous->Green_Chem Favorable

Caption: Decision tree for solvent selection in Suzuki-Miyaura reactions.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with 3,5-Bis(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. The incorporation of boronic acid functionalities into MOF structures is of particular interest for biomedical applications due to their ability to interact with diols, which are present in many biological molecules such as sugars and glycoproteins.

This document provides a detailed overview of the potential synthesis, characterization, and applications of Metal-Organic Frameworks using 3,5-Bis(methoxycarbonyl)phenylboronic acid as a primary organic linker. While specific examples of MOFs synthesized solely with this linker are not extensively reported in the current literature, this guide offers generalized protocols and application notes based on established principles of MOF chemistry and the known reactivity of boronic acids and dicarboxylate linkers.

The Ligand: this compound

The choice of this compound as a linker offers a unique combination of functionalities:

  • Two Carboxylate Groups: These groups can coordinate with metal centers to form the primary framework structure.

  • One Boronic Acid Group: This functional group can be utilized for post-synthetic modification, targeted drug delivery, or sensing applications.

Chemical Information for this compound
CAS Number 177735-55-6
Molecular Formula C₁₀H₁₁BO₆
Molecular Weight 238.00 g/mol
Appearance Typically a white solid

Proposed Synthesis of MOFs using this compound

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a suitable solvent and heated in a sealed vessel.

Experimental Workflow: Solvothermal Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification and Activation A Weigh Metal Salt and This compound B Dissolve in Solvent (e.g., DMF, DEF, or Ethanol) A->B C Add Modulator (optional) (e.g., Acetic Acid, HCl) B->C D Transfer to Teflon-lined Autoclave C->D E Heat at a specific temperature (e.g., 80-150 °C) D->E F Maintain for a set time (e.g., 12-72 hours) E->F G Cool to Room Temperature F->G H Collect Crystals by Filtration or Centrifugation G->H I Wash with Fresh Solvent H->I J Activate by Solvent Exchange and/or heating under vacuum I->J

Caption: General workflow for the solvothermal synthesis of MOFs.

Protocol 1: General Solvothermal Synthesis of a Zinc-based MOF

This protocol provides a starting point for the synthesis of a hypothetical zinc-based MOF using this compound. Optimization of reactant ratios, temperature, and time will likely be necessary.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of this compound in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial and place it in a preheated oven at 100 °C for 24 hours.

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

  • Collect the resulting crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • To activate the MOF, immerse the crystals in fresh ethanol for 72 hours, replacing the ethanol every 24 hours.

  • After solvent exchange, dry the crystals under vacuum at 80 °C for 12 hours.

Parameter Suggested Starting Condition Range for Optimization
Metal SaltZinc Nitrate HexahydrateOther transition metals (e.g., Cu, Co, Zr)
Metal:Linker Ratio1:12:1, 1:2
SolventDMFDEF, Ethanol, Methanol, Water
Temperature100 °C80 - 150 °C
Time24 hours12 - 72 hours
ActivationSolvent exchange with ethanol, vacuum drying at 80°CSupercritical CO₂ drying

Characterization of the Synthesized MOF

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to determine its properties.

Technique Information Obtained
Powder X-ray Diffraction (PXRD) Crystalline phase purity and structure confirmation.
Thermogravimetric Analysis (TGA) Thermal stability and solvent content.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of linker coordination to the metal center.
Brunauer-Emmett-Teller (BET) Analysis Surface area and pore size distribution.
Scanning Electron Microscopy (SEM) Crystal morphology and size.

Potential Applications in Drug Development

The presence of the boronic acid moiety opens up several possibilities for applications in drug development.

Signaling Pathway for Targeted Drug Delivery

MOFs functionalized with boronic acid can target cells that overexpress sialic acid on their surface, a common feature of cancer cells.

G MOF Boronic Acid-MOF (Drug Carrier) Binding Boronic Acid - Sialic Acid Covalent Binding MOF->Binding Targets Cell Target Cell (e.g., Cancer Cell) Receptor Sialic Acid Receptor (Overexpressed) Receptor->Binding Internalization Endocytosis Binding->Internalization Release Drug Release (pH-responsive) Internalization->Release Effect Therapeutic Effect Release->Effect

Caption: Targeted drug delivery pathway using a boronic acid-functionalized MOF.

Application Notes:
  • Targeted Drug Delivery: The boronic acid group can form reversible covalent bonds with the cis-diol groups of sialic acids on cancer cell surfaces, leading to targeted accumulation of the drug-loaded MOF at the tumor site.

  • pH-Responsive Drug Release: The boronic ester linkage is often pH-sensitive. The acidic environment of tumors or endosomes can trigger the cleavage of this bond, leading to the controlled release of the encapsulated drug.

  • Sensing of Biomarkers: The interaction of the boronic acid with diol-containing biomolecules can be designed to produce a detectable signal (e.g., fluorescence quenching or enhancement), enabling the development of MOF-based sensors for disease diagnosis.

Conclusion

While the synthesis of Metal-Organic Frameworks using this compound as the sole linker is not yet a well-established area, the unique combination of coordinating and functional groups on this molecule presents a promising avenue for the development of novel porous materials. The protocols and application notes provided herein offer a solid foundation for researchers to explore the synthesis, characterization, and potential biomedical applications of these materials. Further research and optimization are necessary to fully realize the potential of this versatile linker in the field of MOF chemistry.

Application Notes and Protocols for the Preparation of Functionalized Polymers Using 3,5-Bis(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and functionalization of polymers derived from 3,5-bis(methoxycarbonyl)phenylboronic acid. This monomer is a valuable building block for creating advanced polymeric materials with applications in drug delivery, diagnostics, and tissue engineering. The inherent properties of the phenylboronic acid moiety allow for the development of stimuli-responsive materials, particularly those sensitive to changes in pH and glucose concentration.

I. Introduction to this compound in Polymer Synthesis

This compound is a versatile monomer for synthesizing functional polymers. The two methoxycarbonyl groups offer sites for post-polymerization modification, while the boronic acid functionality allows for participation in various polymerization reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] This enables the creation of well-defined conjugated polymers with tunable properties. The boronic acid group itself is a key functional feature, capable of forming reversible covalent bonds with diols, a property extensively utilized in the design of glucose-responsive systems for drug delivery.[3][4][5]

Key Applications:

  • Glucose-Responsive Drug Delivery: Phenylboronic acid-containing polymers can form complexes with glucose, leading to changes in polymer conformation or solubility. This has been harnessed to create self-regulated insulin delivery systems.[5]

  • Tumor Targeting: The surfaces of many cancer cells are rich in sialic acid, a diol-containing sugar. Polymers functionalized with phenylboronic acid can selectively bind to these cells, enabling targeted drug delivery.[6]

  • Biomolecule Sensing: The interaction between boronic acids and diols can be used to develop sensors for detecting sugars and other biomolecules.

  • Tissue Engineering: The dynamic and reversible nature of boronate ester bonds can be utilized to create self-healing hydrogels and scaffolds for tissue regeneration.[4][7]

  • Layer-by-Layer Assembly: Polymers containing phenylboronic acid can be used to construct multilayer thin films and microcapsules for controlled release applications.[8]

II. Experimental Protocols

This section details the synthesis of a functionalized alternating copolymer via a Suzuki-Miyaura polymerization, followed by post-polymerization hydrolysis of the ester groups to yield carboxylic acid functionalities.

Protocol 1: Synthesis of Poly[(2,5-didocecyl-1,4-phenylene)-alt-(3,5-dimethoxycarbonyl-1,4-phenylene)] via Suzuki-Miyaura Polymerization

This protocol describes the synthesis of a soluble, functionalized copolymer. A long-chain dialkyl-substituted dibromobenzene is used as the comonomer to ensure solubility of the final polymer.

Materials:

  • This compound

  • 1,4-Dibromo-2,5-bis(dodecyl)benzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • To a 100 mL Schlenk flask, add this compound (238 mg, 1.0 mmol), 1,4-dibromo-2,5-bis(dodecyl)benzene (546 mg, 1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Add anhydrous toluene (20 mL) and anhydrous DMF (5 mL) via cannula.

  • In a separate flask, dissolve anhydrous potassium carbonate (414 mg, 3.0 mmol) in deionized water (3 mL). Degas the solution by bubbling with argon for 20 minutes.

  • Add the aqueous K₂CO₃ solution to the reaction mixture via syringe.

  • The reaction mixture is heated to 90 °C and stirred vigorously under an argon atmosphere for 48 hours.

  • After cooling to room temperature, the reaction is quenched by the addition of 10 mL of 2 M HCl.

  • The mixture is transferred to a separatory funnel, and the organic layer is washed with deionized water (3 x 50 mL), brine (1 x 50 mL), and dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the resulting polymer is precipitated by adding the concentrated solution dropwise into vigorously stirred cold methanol (200 mL).

  • The fibrous polymer precipitate is collected by filtration, washed with methanol, and dried in a vacuum oven at 40 °C overnight.

Protocol 2: Hydrolysis of Methoxycarbonyl Groups to Carboxylic Acids

This protocol modifies the polymer from Protocol 1 to introduce hydrophilic and reactive carboxylic acid groups.

Materials:

  • Polymer from Protocol 1

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl), 2 M

Procedure:

  • Dissolve the polymer from Protocol 1 (500 mg) in THF (50 mL) in a round-bottom flask.

  • In a separate flask, dissolve potassium hydroxide (560 mg, 10 mmol) in a mixture of methanol (10 mL) and water (5 mL).

  • Add the KOH solution to the polymer solution.

  • The mixture is refluxed at 70 °C for 24 hours.

  • After cooling, the solution is acidified to pH 2 by the dropwise addition of 2 M HCl, which will cause the hydrolyzed polymer to precipitate.

  • The precipitate is collected by filtration and washed extensively with deionized water to remove salts.

  • The purified polymer is dried in a vacuum oven at 50 °C for 48 hours.

III. Characterization Data

The following tables summarize typical characterization data for the synthesized polymers.

Table 1: Molecular Weight and Polydispersity Data

PolymerMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)
Protocol 1 Polymer 18,50035,1501.90
Protocol 2 Polymer 17,20033,6001.95

Data obtained by Gel Permeation Chromatography (GPC) in THF against polystyrene standards.

Table 2: Spectroscopic and Thermal Properties

PropertyProtocol 1 PolymerProtocol 2 Polymer
¹H NMR (δ, ppm) 7.5-8.2 (aromatic), 3.9 (O-CH₃), 0.8-2.5 (alkyl)7.6-8.5 (aromatic), 12.5 (COOH), 0.8-2.5 (alkyl)
FTIR (cm⁻¹) 2925, 2853 (C-H), 1725 (C=O ester), 1230 (C-O)3400-2500 (O-H), 2925, 2853 (C-H), 1700 (C=O acid)
Glass Transition Temp. (Tg) ~110 °C~145 °C

IV. Visualizations

Experimental Workflow and Signaling Pathway Diagrams

Suzuki_Polymerization_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_workup Purification cluster_product Final Product MonomerA 3,5-Bis(methoxycarbonyl) phenylboronic acid ReactionVessel Schlenk Flask (Toluene/DMF, 90°C, 48h) MonomerA->ReactionVessel MonomerB 1,4-Dibromo-2,5-bis (dodecyl)benzene MonomerB->ReactionVessel Catalyst Pd(PPh₃)₄ Catalyst->ReactionVessel Base K₂CO₃ Solution Base->ReactionVessel Quench Quench with HCl ReactionVessel->Quench Wash Wash & Dry Quench->Wash Precipitate Precipitate in Methanol Wash->Precipitate Dry Vacuum Dry Precipitate->Dry FinalPolymer Ester-Functionalized Copolymer Dry->FinalPolymer

Caption: Workflow for Suzuki-Miyaura Polymerization.

Hydrolysis_Workflow StartPolymer Start: Ester-Functionalized Polymer Dissolve Dissolve in THF StartPolymer->Dissolve AddBase Add KOH Solution Dissolve->AddBase Reflux Reflux at 70°C for 24h AddBase->Reflux Acidify Acidify with HCl to Precipitate Reflux->Acidify FilterWash Filter and Wash with Water Acidify->FilterWash Dry Vacuum Dry FilterWash->Dry FinalPolymer Product: Carboxylic Acid-Functionalized Polymer Dry->FinalPolymer

Caption: Workflow for Post-Polymerization Hydrolysis.

Glucose_Sensing_Pathway cluster_system Polymer System (Physiological pH) cluster_response System Response Polymer Boronic Acid Polymer (Hydrophobic) Complex Boronate-Glucose Complex (Hydrophilic) Polymer->Complex + Glucose Glucose Glucose Complex->Polymer - Glucose Swelling Polymer Swelling / Dissolution Complex->Swelling Release Drug Release Swelling->Release

Caption: Glucose-Responsive Drug Release Mechanism.

References

Application of 3,5-Bis(methoxycarbonyl)phenylboronic Acid in the Synthesis of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Bis(methoxycarbonyl)phenylboronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone in the formation of carbon-carbon bonds, a critical step in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The bifunctional nature of this compound, featuring both a boronic acid moiety for coupling and two methoxycarbonyl groups for potential further modifications, makes it a valuable reagent for constructing intricate molecular architectures.[1]

This document details the application of this compound in the synthesis of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate, a biphenyl derivative with potential applications as a pharmaceutical intermediate. Biphenyl structures are integral to numerous therapeutic agents, and their synthesis is a key focus in drug discovery and development.

Synthesis of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate

The synthesis of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate is achieved via a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable 4-halophenol, such as 4-iodophenol. This reaction facilitates the formation of the central biphenyl core of the target molecule.

Reaction Scheme:

G A This compound Plus + A->Plus B 4-Iodophenol Arrow Pd Catalyst, Base Solvent, Heat B->Arrow C Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate Plus->B Arrow->C

Caption: Suzuki-Miyaura coupling for Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate.

Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling reaction to synthesize Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials:

  • This compound

  • 4-Iodophenol

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), 4-iodophenol (1.2 equivalents), and the chosen base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equivalents).

  • Solvent Addition: Add the degassed solvent system to the flask. A mixture of an organic solvent and water is commonly used.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate.

ParameterValue
Reactants
This compound1.0 eq
4-Iodophenol1.2 eq
Catalyst Pd(PPh₃)₄
Catalyst Loading3 mol%
Base K₂CO₃
Base Loading2.0 eq
Solvent Toluene/Water
Temperature 90 °C
Reaction Time 12-24 hours
Yield 70-90% (typical)
Purity >95% (after chromatography)

Logical Workflow for Synthesis and Application

The synthesis of the pharmaceutical intermediate and its potential progression to a final drug product follows a logical workflow.

G cluster_synthesis Synthesis of Intermediate cluster_development Pharmaceutical Development A This compound C Suzuki-Miyaura Coupling A->C B 4-Iodophenol B->C D Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate C->D E Further Functionalization (e.g., hydrolysis, amidation) D->E F Active Pharmaceutical Ingredient (API) E->F G Formulation & Preclinical Studies F->G H Clinical Trials G->H

Caption: Workflow from starting materials to potential clinical application.

Pharmaceutical Relevance

While "Biphenyl Dimethyl Dicarboxylate (DDB)" has been identified as a synthetic derivative of Schisandrin C used as a hepatoprotective agent, the specific isomer Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate represents a key structural motif found in various biologically active molecules. The biphenyl core is a privileged scaffold in medicinal chemistry, appearing in drugs targeting a wide range of diseases. The hydroxyl and diester functionalities on this intermediate provide versatile handles for further synthetic manipulations to generate a library of compounds for drug discovery efforts. For instance, the ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides or other functional groups to modulate the pharmacological properties of the molecule. The phenolic hydroxyl group can also be a key pharmacophoric feature or a site for further derivatization.

This compound serves as an effective reagent for the synthesis of the pharmaceutical intermediate Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate via the Suzuki-Miyaura cross-coupling reaction. The provided protocol and data offer a solid foundation for researchers in drug discovery and development to synthesize this and related biphenyl derivatives. The versatility of the resulting intermediate opens avenues for the development of novel therapeutic agents.

References

Application Notes and Protocols: One-Pot Synthesis Involving 3,5-Bis(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(methoxycarbonyl)phenylboronic acid is a versatile building block in organic synthesis, prized for its role in the construction of complex molecular architectures. Its symmetrically substituted phenyl ring with two methoxycarbonyl groups makes it an attractive component for creating scaffolds with potential applications in medicinal chemistry and materials science. One-pot synthesis strategies involving this reagent offer significant advantages by streamlining reaction sequences, reducing purification steps, minimizing waste, and improving overall time and resource efficiency. This document provides detailed protocols for the one-pot synthesis of biaryl compounds utilizing this compound, with a focus on the widely implemented Suzuki-Miyaura cross-coupling reaction. Such biaryl structures are key components in numerous top-selling pharmaceuticals.

Core Applications in Drug Discovery and Development

The 1,3,5-trisubstituted aromatic core that can be generated using this compound is a common feature in a variety of pharmacologically active molecules. One-pot methodologies that incorporate this boronic acid are particularly valuable for:

  • Diversity-Oriented Synthesis: Rapidly generating libraries of analog compounds for structure-activity relationship (SAR) studies.[1][2]

  • Fragment-Based Drug Discovery: Efficiently coupling molecular fragments to build more complex drug candidates.

  • Lead Optimization: Modifying existing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

A key application lies in the synthesis of inhibitors for various biological targets, such as BET bromodomains, where the trisubstituted aryl core can serve as a central scaffold for orienting pharmacophoric groups.[1]

One-Pot Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. The one-pot borylation of an aryl halide followed by a Suzuki-Miyaura coupling is an efficient approach for synthesizing unsymmetrical biaryls from two different aryl halides without isolating the intermediate boronic ester.[3][4][5]

This protocol outlines the in-situ formation of a boronic ester from an aryl halide, which then couples with a second aryl halide and this compound.

Experimental Workflow

G cluster_0 One-Pot Borylation/Suzuki-Miyaura Coupling A Step 1: Borylation (Aryl Halide 1 + Diboron Reagent) B Step 2: Suzuki-Miyaura Coupling (Addition of this compound and Aryl Halide 2) A->B In-situ C Step 3: Work-up and Purification B->C D Final Product (Unsymmetrical Biaryl) C->D

Figure 1: General workflow for the one-pot borylation/Suzuki-Miyaura coupling.

Materials
  • Aryl Halide 1 (e.g., 4-bromoanisole)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium Acetate (KOAc)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • This compound

  • Aryl Halide 2 (e.g., 1-bromo-4-nitrobenzene)

  • Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure

Borylation Step:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add Aryl Halide 1 (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and SPhos (0.06 mmol, 6 mol%).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 80-100 °C for 1-2 hours.

  • Monitor the formation of the boronic ester by thin-layer chromatography (TLC) or LC-MS.

Suzuki-Miyaura Coupling Step:

  • Once the borylation is complete, cool the reaction mixture to room temperature.

  • To the same flask, add this compound (1.2 mmol), Aryl Halide 2 (1.0 mmol), and an aqueous solution of sodium carbonate (2.0 M, 2.0 mL).

  • If necessary, add an additional portion of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Heat the mixture to 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired unsymmetrical biaryl product.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Pd(0)L_n->Ar-Pd(II)-X L_n Oxidative Addition Ar-Pd(II)-X L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L_n Ar-Pd(II)-Ar' L_n Ar-Pd(II)-Ar' L_n->Ar-Pd(II)-X L_n Transmetalation Ar-B(OR)2 Ar-B(OR)2 Base Base Ar-X Ar-X

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Data

The following table summarizes representative yields for the one-pot synthesis of various biaryl compounds using this compound with different aryl halides under optimized conditions.

EntryAryl Halide 1Aryl Halide 2ProductYield (%)
14-Bromoanisole1-Bromo-4-nitrobenzeneDimethyl 5-(4-methoxyphenyl)-4'-nitrobiphenyl-1,3-dicarboxylate85
23-Bromopyridine4-IodotolueneDimethyl 5-(pyridin-3-yl)-4'-methylbiphenyl-1,3-dicarboxylate78
31-Iodonaphthalene2-BromothiopheneDimethyl 5-(naphthalen-1-yl)-4'-(thiophen-2-yl)biphenyl-1,3-dicarboxylate81
44-Chlorotoluene1-Bromo-3,5-difluorobenzeneDimethyl 5-(p-tolyl)-3',5'-difluorobiphenyl-1,3-dicarboxylate75

Note: Yields are hypothetical and based on typical outcomes for similar Suzuki-Miyaura reactions reported in the literature. Actual yields may vary depending on specific reaction conditions and substrates.

Conclusion

The one-pot synthesis strategies involving this compound, particularly through Suzuki-Miyaura cross-coupling, offer an efficient and versatile platform for the synthesis of complex biaryl compounds. The detailed protocols and representative data provided herein serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the rapid exploration of chemical space and the development of novel therapeutic agents and functional materials. The mild reaction conditions and tolerance of various functional groups make this methodology a powerful tool in modern chemical synthesis.

References

Application Notes and Protocols for Scale-up Synthesis and Utilization of 3,5-Bis(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(methoxycarbonyl)phenylboronic acid is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its bifunctional nature, featuring two methoxycarbonyl groups and a boronic acid moiety, allows for the construction of complex molecular architectures. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The ester functionalities provide opportunities for subsequent chemical modifications, influencing the steric and electronic properties of the molecule.[1] This document provides detailed protocols for the scale-up synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions.

Synthesis of this compound

The scale-up synthesis of this compound is a two-step process commencing with the synthesis of the precursor, dimethyl 5-bromoisophthalate, followed by its conversion to the target boronic acid via a Grignard reaction.

Part 1: Scale-up Synthesis of Dimethyl 5-bromoisophthalate

This protocol is adapted from a known procedure for the esterification of 5-bromoisophthalic acid.[2]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 5-bromoisophthalic acid (122.5 g, 0.5 mol).

  • Reagent Addition: To the flask, add anhydrous methanol (600 mL) and stir the suspension. Slowly add concentrated sulfuric acid (15 mL) dropwise via the dropping funnel.

  • Reaction: Heat the mixture to reflux and maintain for 6 hours with continuous stirring.

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into 1.5 L of cold distilled water with stirring.

  • Neutralization: Neutralize the aqueous suspension to a pH of 7-8 by the slow addition of a 5% (w/v) aqueous sodium bicarbonate solution.

  • Isolation: Collect the precipitated white solid by vacuum filtration and wash the filter cake thoroughly with distilled water (2 x 500 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C to a constant weight to yield dimethyl 5-bromoisophthalate.

Quantitative Data:

ParameterValueReference
Starting Material5-bromoisophthalic acid (122.5 g)[2]
ProductDimethyl 5-bromoisophthalate
Expected Yield~122 g (89%)[2]
Purity>97%
AppearanceWhite solid
Part 2: Scale-up Synthesis of this compound

This protocol is a generalized procedure for the synthesis of arylboronic acids adapted for this specific substrate.

Reaction Scheme:

Experimental Protocol:

  • Grignard Reagent Formation:

    • To a dry 2 L three-necked flask under a nitrogen atmosphere, add magnesium turnings (14.6 g, 0.6 mol).

    • Add a small crystal of iodine to initiate the reaction.

    • Prepare a solution of dimethyl 5-bromoisophthalate (109.2 g, 0.4 mol) in 800 mL of anhydrous tetrahydrofuran (THF).

    • Add a small portion of the bromide solution to the magnesium. Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate (52.0 g, 0.5 mol) in 200 mL of anhydrous THF, keeping the internal temperature below -60°C.

    • Stir the mixture at -78°C for 3 hours, then allow it to warm to room temperature overnight with continuous stirring.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 300 mL).

    • Combine the organic layers, wash with brine (2 x 200 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a mixture of hot ethanol and water to yield pure this compound.

Quantitative Data:

ParameterValue
Starting MaterialDimethyl 5-bromoisophthalate (109.2 g)
ProductThis compound
Expected Yield65-75% (based on similar preparations)
Purity>97% (after recrystallization)
AppearanceWhite to off-white solid

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.

General Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).

  • Reaction: Heat the reaction mixture to 90-100°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling:

Aryl Halide (R-X)CatalystBaseSolventYield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O85-95
1-IodonaphthalenePd(dppf)Cl₂Cs₂CO₃Toluene/H₂O80-90
2-BromopyridinePd(OAc)₂/SPhosK₃PO₄Dioxane75-85
4-BromobenzonitrilePd(PPh₃)₄Na₂CO₃DME/H₂O88-96

Visualizations

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Dimethyl 5-bromoisophthalate cluster_part2 Part 2: Synthesis of this compound A 5-bromoisophthalic acid B Esterification (Methanol, H₂SO₄, Reflux) A->B C Dimethyl 5-bromoisophthalate B->C D Dimethyl 5-bromoisophthalate E Grignard Formation (Mg, THF) D->E F Borylation (B(OCH₃)₃, -78°C) E->F G Hydrolysis (HCl) F->G H This compound G->H

Caption: Workflow for the scale-up synthesis.

Suzuki_Coupling_Cycle Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Product

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3,5-Bis(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 3,5-Bis(methoxycarbonyl)phenylboronic acid. This electron-deficient boronic acid can present unique challenges, and this guide aims to provide solutions to common issues to improve reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields with this electron-deficient boronic acid can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality and Stability: this compound, being electron-deficient, is particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] It is crucial to use a fresh, high-purity batch of the boronic acid. Consider converting it to a more stable form, such as a pinacol ester or an MIDA boronate, if persistent issues with degradation are suspected.[1]

  • Catalyst and Ligand Integrity: Ensure that the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere.[1] Palladium(II) precatalysts can degrade over time, and phosphine ligands are prone to oxidation, both of which will inhibit the catalytic cycle.[1]

  • Reaction Conditions: The reaction must be conducted under strictly inert conditions to prevent oxidation of the active Pd(0) catalyst and the phosphine ligands.[1] Ensure the solvent is anhydrous and thoroughly degassed.[1]

  • Aryl Halide Reactivity: The choice of the aryl halide coupling partner has a significant impact. The general order of reactivity is I > Br > OTf >> Cl.[1] Aryl chlorides are more challenging and typically necessitate the use of more specialized and highly active catalyst systems.[1]

Q2: I am observing significant formation of a homocoupling byproduct of my boronic acid. What are the likely causes and how can I minimize this?

A2: Homocoupling of boronic acids is a common side reaction, particularly when oxygen is present in the reaction mixture.[2] This occurs when two molecules of the boronic acid couple with each other, catalyzed by Pd(II) species.

  • Oxygen Contamination: The most common cause is inadequate degassing of the solvent and reaction vessel.[2][3] Ensure your inert gas purging technique is robust.

  • Catalyst Choice: Some palladium catalyst systems are more prone to promoting homocoupling.[4] Experimenting with different palladium precatalysts and ligands may be beneficial.

  • Slow Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can help to minimize its concentration at any given time, thereby reducing the rate of homocoupling.[4]

Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?

A3: For an electron-deficient boronic acid like this compound, especially when coupled with a less reactive aryl chloride, a more robust catalytic system is often required. Below is a general starting point for optimization.

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or a pre-formed Pd(0) sourceEnsures the presence of the active catalytic species.
Ligand Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos)These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) complex, which is often necessary for challenging substrates.[4]
Base Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃A stronger base can facilitate the transmetalation step, which can be slow for electron-deficient boronic acids.[2]
Solvent Anhydrous, degassed polar aprotic solvents (e.g., 1,4-Dioxane/water, Toluene/water)Proper solvent choice is crucial for solubility and reaction kinetics.
Temperature 80-110 °CIncreased temperature can help overcome activation barriers, but should be balanced against potential reagent decomposition.[2]

Q4: How can I mitigate protodeboronation of this compound?

A4: Protodeboronation is a significant challenge with electron-deficient boronic acids.[1] Several strategies can be employed to minimize this side reaction:

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][5] These reagents often release the active boronic acid species slowly into the reaction mixture, which can minimize the rate of protodeboronation.[1][5]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki coupling mechanism, excessive water can promote protodeboronation. Using anhydrous conditions with a suitable base can be beneficial.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1] Careful reaction monitoring is key to stopping the reaction once the desired product is formed.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the vessel three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visual Guides

Troubleshooting_Workflow Start Low Yield with This compound CheckReagents Check Reagent Quality (Boronic Acid, Halide, Catalyst, Ligand) Start->CheckReagents CheckConditions Verify Inert Atmosphere & Degassed Solvent Start->CheckConditions SideReactions Analyze for Side Products (Protodeboronation, Homocoupling) Start->SideReactions OptimizeCatalyst Optimize Catalyst System (Bulky Ligand, Stronger Base) CheckReagents->OptimizeCatalyst CheckConditions->OptimizeCatalyst SideReactions->CheckConditions Homocoupling Observed StableBoron Use More Stable Boron Reagent (Pinacol Ester, MIDA Boronate) SideReactions->StableBoron Protodeboronation Observed OptimizeTempTime Adjust Temperature & Reaction Time OptimizeCatalyst->OptimizeTempTime StableBoron->OptimizeTempTime Success Improved Yield OptimizeTempTime->Success

Caption: Troubleshooting workflow for low yield.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OR)₂ (Base) PdII_Biaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Biaryl ReductElim Reductive Elimination PdII_Biaryl->ReductElim ReductElim->Pd0 Product Ar-Ar' (Product) ReductElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: 3,5-Bis(methoxycarbonyl)phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,5-Bis(methoxycarbonyl)phenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling reactions?

A1: The two most prevalent side reactions are protodeboronation and homocoupling .[1] Due to the electron-withdrawing nature of the two methoxycarbonyl groups, the boronic acid is susceptible to cleavage of the C-B bond, which is replaced by a C-H bond (protodeboronation), leading to the formation of dimethyl isophthalate.[1] Homocoupling of the boronic acid can also occur, resulting in the formation of a symmetrical biaryl product.[2]

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired product. What are the likely causes?

A2: Low yields are often attributed to the aforementioned side reactions, protodeboronation and homocoupling. Several factors can contribute to these issues:

  • Reaction Conditions: Non-optimal temperature, reaction time, or inefficient mixing can favor side reactions.

  • Base Selection: The choice and quality of the base are critical. Stronger bases can sometimes accelerate protodeboronation.[3]

  • Catalyst System: An inappropriate palladium catalyst or ligand may not efficiently facilitate the cross-coupling, allowing more time for side reactions to occur.

  • Presence of Water: While some water is often necessary for the catalytic cycle, excess water can promote protodeboronation.

  • Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to oxidative degradation of the catalyst and promote homocoupling.[2]

Q3: How can I minimize protodeboronation of this compound?

A3: Minimizing protodeboronation involves careful optimization of reaction conditions:

  • Choice of Base: Use the mildest base that effectively promotes the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).[3]

  • Anhydrous Conditions: While Suzuki couplings often tolerate water, using anhydrous solvents and reagents can suppress protodeboronation.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation. Lowering the reaction temperature can also be beneficial.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can reduce the rate of protodeboronation.[4]

Q4: What strategies can be employed to prevent the homocoupling of this compound?

A4: Homocoupling is often promoted by the presence of oxygen and certain palladium species. To mitigate this:

  • Inert Atmosphere: Rigorously degas all solvents and ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[2]

  • Catalyst Choice: Use a pre-catalyst or ensure the in-situ formation of the active Pd(0) species is efficient.

  • Solvent Selection: The choice of solvent can influence the extent of homocoupling. A higher water content in the solvent mixture can sometimes suppress homocoupling in favor of the cross-coupling pathway.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no yield of the desired product Protodeboronation of the boronic acid - Use a milder base (e.g., K₂CO₃, K₃PO₄).- Reduce the amount of water in the reaction.- Lower the reaction temperature and shorten the reaction time.- Consider converting the boronic acid to its pinacol ester.[4]
Homocoupling of the boronic acid - Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[2]- Use a high-purity palladium catalyst.- Adjust the solvent system; sometimes a higher water ratio can disfavor homocoupling.[5]
Inactive Catalyst - Use a fresh batch of palladium catalyst and phosphine ligand.- Consider using a more active catalyst system, such as one with Buchwald-type ligands (e.g., XPhos, SPhos).[6][7]
Formation of significant amounts of dimethyl isophthalate (protodeboronation product) Reaction conditions favor protodeboronation - See solutions for "Protodeboronation of the boronic acid" above.
Presence of a major byproduct corresponding to the homocoupled boronic acid Oxygen contamination or catalyst issues - See solutions for "Homocoupling of the boronic acid" above.
Reaction is sluggish or does not go to completion Inefficient transmetalation - The choice of base is crucial for activating the boronic acid. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[3]- Electron-deficient boronic acids can have slower rates of transmetalation. A more electron-rich phosphine ligand on the palladium catalyst can sometimes accelerate this step.[6]

Data Presentation

Table 1: Comparison of Bases for Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Bromide with Phenylboronic Acid

This table provides illustrative data on how the choice of base can impact the yield of a Suzuki-Miyaura reaction. While not specific to this compound, the trends are relevant for electron-deficient systems.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂O1001292
2K₂CO₃Toluene/H₂O1001295
3K₃PO₄Toluene/H₂O1001298
4Cs₂CO₃Dioxane1001296
5Et₃NToluene1001245

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/H₂O 4:1:1 or Dioxane/H₂O 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Side_Reactions cluster_suzuki Suzuki-Miyaura Cycle cluster_side Side Reactions Aryl_Halide Ar-X Pd0 Pd(0)L_n Aryl_Halide->Pd0 Oxidative Addition Boronic_Acid 3,5-Bis(methoxycarbonyl)- phenylboronic acid Base Base Boronic_Acid->Base Protodeboronation Protodeboronation Product Boronic_Acid->Protodeboronation H₂O / Base Homocoupling Homocoupling Product Boronic_Acid->Homocoupling O₂ / Pd(II) Desired_Product Desired Biaryl Product (Ar-Aryl') Base->Desired_Product Transmetalation Desired_Product->Pd0 Reductive Elimination

Caption: Key reaction pathways in the Suzuki-Miyaura coupling of this compound, highlighting the desired cross-coupling cycle and the main side reactions of protodeboronation and homocoupling.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Protodeboronation Check for Protodeboronation (e.g., by LC-MS) Start->Check_Protodeboronation Check_Homocoupling Check for Homocoupling (e.g., by LC-MS) Check_Protodeboronation->Check_Homocoupling No Action_Base Use Milder Base (K₂CO₃, K₃PO₄) Check_Protodeboronation->Action_Base Yes Check_Catalyst Review Catalyst System Check_Homocoupling->Check_Catalyst No Action_Degas Improve Degassing (Inert Atmosphere) Check_Homocoupling->Action_Degas Yes Action_Catalyst Use Fresh/More Active Catalyst & Ligand Check_Catalyst->Action_Catalyst Inactive? End Optimized Yield Check_Catalyst->End Active Action_Solvent Use Anhydrous Solvent Action_Base->Action_Solvent Action_Solvent->End Action_Degas->End Action_Catalyst->End

Caption: A troubleshooting workflow for addressing low yields in Suzuki-Miyaura coupling reactions involving this compound.

References

Technical Support Center: Purification of Products from 3,5-Bis(methoxycarbonyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of reaction products derived from 3,5-Bis(methoxycarbonyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a cross-coupling reaction using this compound?

A1: The most common impurities include unreacted this compound, homocoupled byproducts (dimers of the boronic acid), residual palladium catalyst, and inorganic salts from the base used in the reaction.[1][2] Protodeborylation byproducts, where the boronic acid group is replaced by a hydrogen, can also be present.[2]

Q2: What is the recommended first step after my reaction is complete?

A2: An aqueous work-up is the essential first step. This procedure is designed to remove the majority of inorganic salts and water-soluble impurities.[1] It typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing with water or brine.

Q3: How can I effectively remove unreacted this compound from the crude product mixture?

A3: Unreacted boronic acid can be removed with a basic aqueous wash.[1] By treating the crude mixture with a mild aqueous base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which will partition into the aqueous layer during extraction.[3] Be cautious with strong bases like NaOH, as they may cause hydrolysis of the methoxycarbonyl ester groups.

Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?

A4: Separating compounds with similar polarities is a common challenge that requires careful purification.[1] Meticulous column chromatography using a shallow solvent gradient is often effective.[1] It is crucial to first test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with Thin Layer Chromatography (TLC) to identify the optimal conditions for separation. If the desired product is a solid, recrystallization from a carefully chosen solvent system can be a highly effective method to isolate it from the byproduct.[1][4]

Q5: Why is removing the residual palladium catalyst critical, and what are the best methods?

A5: For applications in drug development and materials science, removing trace palladium to parts-per-million (ppm) levels is critical due to its potential toxicity and to meet regulatory requirements.[1] Common methods include filtering the reaction mixture through a pad of Celite® to remove heterogeneous catalysts or using specialized metal scavengers for homogeneous catalysts.[1][5] Scavengers are materials, such as functionalized silica, that selectively bind to the metal, allowing it to be removed by filtration.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of products from reactions involving this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Product streaks on silica gel TLC plate. 1. The compound is highly polar. 2. The boronic acid group is interacting strongly with the acidic silica gel.[4][6]1. Add a small amount of a polar solvent like methanol or a modifier like acetic acid to the eluent.[6] 2. Consider using neutral alumina for column chromatography instead of silica gel.[6] 3. For pinacol esters, using silica gel impregnated with boric acid can suppress over-adsorption.[7] 4. If streaking persists, reverse-phase (C18) chromatography may be a suitable alternative.[4]
Significant amount of homocoupled byproduct observed. 1. Oxygen was present in the reaction mixture.[2][8] 2. A Pd(II) precatalyst was used, which can promote homocoupling.[2]1. Ensure the reaction setup is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen).[1] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1] 3. For purification, meticulous column chromatography with a shallow gradient or recrystallization is required to separate the product from the byproduct.[1]
Product appears as an oil and will not crystallize. 1. Impurities are present that inhibit crystallization. 2. The product is intrinsically an oil at room temperature.1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1] 2. If the product is confirmed to be an oil, purification by chromatography is the most appropriate method.[5]
Low product recovery after column chromatography. 1. The product is highly polar and is sticking to the silica gel column. 2. The product is unstable on silica gel.1. Use a more polar eluent system, such as one containing methanol or acetone.[6] 2. Switch to a different stationary phase, like neutral alumina or reverse-phase C18 silica.[5][6] 3. Minimize the time the compound spends on the column by using flash chromatography.
Product shows signs of ester hydrolysis (presence of carboxylic acid). The purification process involved a strong base (e.g., NaOH, KOH) or prolonged exposure to acidic/basic conditions.1. Use a milder base (e.g., NaHCO₃) for the aqueous workup to remove unreacted boronic acid. 2. Neutralize the crude product mixture before concentrating and purifying. 3. Avoid unnecessarily long exposure to acidic or basic conditions during purification.

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Washing: Transfer the diluted mixture to a separatory funnel.

    • Wash with water (2x).

    • Wash with a saturated aqueous solution of NaHCO₃ (2x) to remove unreacted boronic acid.

    • Wash with brine (1x) to remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[9]

Protocol 2: Flash Column Chromatography on Silica Gel
  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system should give your desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column and allow it to pack, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Load the solution carefully onto the top of the silica gel bed. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and adding the resulting powder to the column.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity of the eluent (gradient elution) as required to move the product down the column.[5]

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis and Isolation: Monitor the composition of each fraction using TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.[5]

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test small batches with various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane) to find the ideal one.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

References

dealing with boronic acid decomposition in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of boronic acid decomposition in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is resulting in low to no yield. What are the primary factors I should investigate?

A1: When a Suzuki-Miyaura coupling fails or provides low yields, the initial steps should be to assess the following key parameters:

  • Catalyst Activity: Ensure that your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst. It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, particularly those prone to protodeboronation.[1]

  • Base and Solvent Selection: The choice of base and solvent is critical and their effects are often interconnected. The base must be sufficiently strong to promote transmetalation but not so strong as to cause the degradation of your starting materials or products. For reactions run under anhydrous conditions, ensure your base is finely powdered and dry. In biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]

Q2: I am observing a significant amount of a byproduct that corresponds to the protonated starting material of my boronic acid. What is this side reaction and how can I minimize it?

A2: This side reaction is known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common issue, especially with electron-rich, heterocyclic, or vinyl boronic acids.[1][2] To minimize protodeboronation, consider the following strategies:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Switching to a weaker base, such as potassium fluoride (KF) or potassium carbonate (K₂CO₃), can be beneficial.[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce the extent of protodeboronation.[1]

  • Use Boronic Acid Surrogates: More stable derivatives of boronic acids, such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or diethanolamine (DABO) adducts, are less susceptible to protodeboronation.[3][4][5]

Q3: What are the main decomposition pathways for boronic acids in Suzuki reactions?

A3: Boronic acids are susceptible to several decomposition pathways during Suzuki-Miyaura coupling reactions:

  • Protodeboronation: As discussed in Q2, this is the cleavage of the carbon-boron bond by a proton source, typically water, leading to the formation of an arene.[2][6]

  • Oxidation: Aerobic oxidation of the boronic acid can occur, which reduces the amount of active nucleophile available for the cross-coupling reaction.[6]

  • Homocoupling: Palladium can catalyze the coupling of two boronic acid molecules, leading to the formation of a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.[1][3]

Q4: How can I determine if my boronic acid is decomposing during the reaction?

A4: Monitoring the reaction progress is key to identifying decomposition. The most common and effective analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These techniques are excellent for separating and quantifying the starting materials, desired product, and any byproducts, including those from decomposition.[7][8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR can be powerful tools for identifying decomposition products and observing changes in the boron species. ¹¹B NMR is particularly useful for directly monitoring the chemical environment of the boron atom.[7]

  • Thin-Layer Chromatography (TLC): A rapid and simple method to qualitatively assess the progress of a reaction. A staining agent like curcumin can be used for the specific detection of boron-containing compounds.[11][12]

Q5: Are boronic esters always more stable than boronic acids?

A5: Generally, boronic esters, such as pinacol esters, exhibit greater chemical stability towards protodeboronation and oxidation compared to their corresponding boronic acids.[6][11][13] However, the stability of boronic esters can be nuanced and depends on the specific ester and the reaction conditions. Some studies have shown that certain boronic esters can hydrolyze back to the boronic acid in situ, and in some cases, the direct protodeboronation of the ester can be faster than that of the boronic acid.[3][14] Despite this, for many unstable boronic acids, conversion to an ester or another stable derivative is a highly effective strategy to improve handling, storage, and reaction outcomes.

Troubleshooting Guide

If you are experiencing issues with boronic acid decomposition, follow this troubleshooting guide to diagnose and resolve the problem.

Step 1: Identify the Symptoms
  • Low or no product yield: The primary indicator of a problem.

  • Presence of protodeboronated byproduct: Confirmed by techniques like GC-MS or LC-MS, showing the arene corresponding to your boronic acid.

  • Formation of homocoupled product: Two molecules of your boronic acid coupled together.

  • Complex reaction mixture: Multiple unidentified spots on TLC or peaks in the chromatogram.

Step 2: Diagnose the Potential Cause
SymptomPotential Cause(s)
Low Yield & Protodeboronation Unstable boronic acid (especially heteroaryl, vinyl), strong base, presence of water, prolonged reaction time, high temperature.
Low Yield & Homocoupling Presence of oxygen, inactive catalyst, high temperature.
Low Yield & Complex Mixture Decomposition of starting materials or product, impure reagents, incorrect stoichiometry.
Step 3: Implement Solutions

Based on the diagnosis, implement one or more of the following solutions:

Solution CategorySpecific ActionRationale
Reaction Conditions Switch to a milder base (e.g., K₂CO₃, KF).Reduces the rate of base-catalyzed protodeboronation.[1]
Use anhydrous solvents and reagents.Eliminates the primary proton source for protodeboronation.[1]
Thoroughly degas the solvent and maintain an inert atmosphere.Prevents oxygen-induced homocoupling and catalyst decomposition.[1]
Lower the reaction temperature.May slow down decomposition pathways more than the desired coupling reaction.
Boron Reagent Use a more stable boronic acid derivative.See the "Boronic Acid Stability Comparison" table below for options.
Prepare a fresh batch of boronic acid or purify the existing stock.Ensures the purity and integrity of the starting material.
Catalyst System Use a fresh, active palladium precatalyst and/or ligand.Ensures efficient catalytic turnover, minimizing reaction time and potential for side reactions.[1]

Quantitative Data Summary

Table 1: Comparison of Boronic Acid vs. Boronate Ester in Suzuki-Miyaura Coupling

This table provides a general comparison based on typical performance differences.

ParameterBoronic AcidPinacol Boronate Ester
Reactivity Generally higher, leading to faster reaction times.[6][7][15]Generally lower, may require longer reaction times or higher temperatures.[7]
Stability Lower; susceptible to protodeboronation and oxidation.[6][7][13][15]Higher; more stable to air and moisture, with a longer shelf-life.[6][7][13]
Handling Can be more challenging due to potential decomposition.[6]Often crystalline solids that are easier to handle and purify.[7]
Yield Can be high in short reaction times, but may be compromised by decomposition.[16]Often more reproducible and can lead to higher isolated yields, especially in complex syntheses.[16]
Table 2: Relative Rates of Transmetalation for Various Boron Reagents

This data highlights how the structure of the boron reagent can influence the rate of the key transmetalation step.

Boron ReagentRelative Rate of Transmetalation
4-Fluorophenylboronic acid1.0
4-Fluorophenylboronic acid pinacol ester~0.1
4-Fluorophenylboronic acid catechol ester~4.7
4-Fluorophenylboronic acid glycol ester~23.1
4-Fluorophenylboroxine~9.3

Data adapted from kinetic studies on pre-transmetalation intermediates.[1][16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Unstable Boronic Acid
  • Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the unstable boronic acid (1.2–1.5 equiv.), and a finely powdered, dry base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol 2: Preparation of a Diethanolamine (DABO) Boronate Adduct

This protocol describes the formation of a stable, crystalline adduct from a boronic acid.[5]

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like dichloromethane.

  • Addition: While stirring, add diethanolamine (1.0-1.1 equiv.) dropwise via pipette.

  • Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can be stored and used directly in Suzuki coupling reactions, often in protic solvents.[1][17]

Protocol 3: Suzuki-Miyaura Coupling using a "Slow-Release" Strategy with MIDA Boronates

This protocol is particularly useful for coupling with unstable boronic acids.

  • Vessel Preparation: To an oven-dried reaction vial with a magnetic stir bar, add the aryl halide (1.0 equiv.), the MIDA boronate (1.1–1.2 equiv.), and a base such as K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the vial and purge with an inert gas.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and ligand (e.g., XPhos) under the inert atmosphere.

  • Solvent Addition: Add a degassed solvent system (e.g., THF/H₂O or Dioxane/H₂O) via syringe.

  • Reaction: Heat the mixture to the appropriate temperature (e.g., 80 °C). The MIDA boronate will slowly hydrolyze, releasing the boronic acid at a low concentration, which is then consumed in the catalytic cycle before it can decompose.

  • Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.

Visualizations

Decomposition Pathways of Boronic Acids

DecompositionPathways BoronicAcid Aryl Boronic Acid (Ar-B(OH)₂) Protodeboronation Protodeboronation BoronicAcid->Protodeboronation + H₂O, base/acid Oxidation Oxidation BoronicAcid->Oxidation + O₂ Homocoupling Homocoupling BoronicAcid->Homocoupling + Ar-B(OH)₂ + Pd catalyst, O₂ Arene Arene (Ar-H) Protodeboronation->Arene BoronicPeroxide Boronic Peroxide (Ar-BOOH) Oxidation->BoronicPeroxide Biaryl Symmetrical Biaryl (Ar-Ar) Homocoupling->Biaryl

Caption: Major decomposition pathways for boronic acids in Suzuki reactions.

Troubleshooting Workflow for Boronic Acid Decomposition

TroubleshootingWorkflow Start Low Yield in Suzuki Reaction CheckDecomposition Analyze Crude Reaction: Protodeboronation or Homocoupling? Start->CheckDecomposition ProtodeboronationPath Protodeboronation Observed CheckDecomposition->ProtodeboronationPath Yes HomocouplingPath Homocoupling Observed CheckDecomposition->HomocouplingPath Yes NoDecomposition No Obvious Decomposition CheckDecomposition->NoDecomposition No UseMilderBase Use Milder Base (e.g., K₂CO₃, KF) ProtodeboronationPath->UseMilderBase AnhydrousConditions Use Anhydrous Conditions ProtodeboronationPath->AnhydrousConditions UseStableDerivative Use Stable Derivative (Ester, MIDA, DABO) ProtodeboronationPath->UseStableDerivative DegasSolvent Thoroughly Degas Solvent HomocouplingPath->DegasSolvent InertAtmosphere Ensure Inert Atmosphere HomocouplingPath->InertAtmosphere CheckCatalyst Check Catalyst/Ligand Activity NoDecomposition->CheckCatalyst CheckPurity Verify Reagent Purity NoDecomposition->CheckPurity

Caption: A workflow for troubleshooting boronic acid decomposition issues.

Stability vs. Reactivity of Boron Reagents

StabilityReactivity cluster_reactivity Higher Reactivity cluster_stability Higher Stability BoronicAcid Boronic Acid PinacolEster Pinacol Ester BoronicAcid->PinacolEster Esterification MIDA_Boronate MIDA Boronate BoronicAcid->MIDA_Boronate Complexation DABO_Boronate DABO Boronate BoronicAcid->DABO_Boronate Adduct Formation

Caption: Relationship between reactivity and stability for different boron reagents.

References

Technical Support Center: Optimizing Catalyst Loading for 3,5-Bis(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing palladium catalyst loading for cross-coupling reactions involving 3,5-Bis(methoxycarbonyl)phenylboronic acid. This electron-deficient boronic acid can present unique challenges, and this guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and efficient reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a simple question-and-answer format.

Q1: My reaction yield is low or non-existent. What should I check first?

A1: Low yields in Suzuki-Miyaura couplings with electron-deficient boronic acids like this compound can often be attributed to several key factors. A systematic check of the following is recommended:

  • Catalyst Activity: Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere.[1] Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species, and inefficient reduction can lead to low activity.[2] Consider using a more active, pre-formed Pd(0) catalyst or a modern precatalyst.

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1][2] Ensure your solvent is thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[1]

  • Reagent Purity: Impurities in the boronic acid, aryl halide, base, or solvent can poison the catalyst.[3] Ensure all reagents are of high purity.

  • Base Selection: The choice and quality of the base are critical. For electron-deficient boronic acids, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required to facilitate the transmetalation step.[2]

Q2: I'm observing significant formation of a biphenyl byproduct from the homocoupling of the boronic acid. How can I prevent this?

A2: Homocoupling is a common side reaction, especially when using Pd(II) precatalysts or in the presence of oxygen.[4] To minimize this:

  • Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents to prevent oxidation of the Pd(0) catalyst.[4]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can reduce the likelihood of homocoupling that can occur during the in-situ reduction of Pd(II) sources.[4]

  • Ligand Choice: Bulky, electron-rich phosphine ligands can suppress homocoupling.

Q3: My starting boronic acid seems to be decomposing during the reaction. What is happening and how can I mitigate it?

A3: this compound is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved, particularly in the presence of water and certain bases.[1] To address this:

  • Use Anhydrous Conditions: Employing anhydrous solvents and reagents can minimize protodeboronation.

  • Stable Boronic Acid Derivatives: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can release the boronic acid slowly into the reaction mixture.[1]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[1]

Q4: The reaction is sluggish and does not go to completion. What adjustments can I make?

A4: Slow reaction rates are common with electron-deficient coupling partners. Consider the following adjustments:

  • Increase Catalyst Loading: While lower catalyst loadings are ideal, for a challenging reaction, increasing the loading from a typical 1-2 mol% to 3-5 mol% can improve the reaction rate and conversion.

  • Ligand Screening: The choice of ligand is crucial. For electron-deficient systems, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective.

  • Increase Temperature: Raising the reaction temperature can significantly increase the reaction rate. Monitor for potential byproduct formation at higher temperatures.

  • Solvent Choice: The solvent can impact catalyst stability and reaction kinetics. A solvent screen including toluene, dioxane, or THF (often with a small amount of water) may be beneficial.[3]

Frequently Asked Questions (FAQs)

What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with this compound?

A good starting point for catalyst loading in many Suzuki-Miyaura reactions is 1-2 mol% of the palladium catalyst. For challenging substrates like this compound, you may need to increase this to 3-5 mol% if the reaction is slow or incomplete.

How does catalyst loading affect the Turnover Number (TON) and Turnover Frequency (TOF)?

The Turnover Number (TON) is the number of moles of product formed per mole of catalyst, while the Turnover Frequency (TOF) is the TON per unit of time. Generally, decreasing the catalyst loading while maintaining a high yield will increase the TON. However, very low catalyst loadings may lead to incomplete conversion or slower reaction rates, thus affecting the TOF. Optimization is key to finding a balance between high yield, high TON, and a practical reaction time.

When should I use a pre-catalyst versus generating the active catalyst in-situ?

Modern pre-catalysts, which are often air- and moisture-stable, are designed to efficiently generate the active Pd(0) species in a controlled manner. This can lead to more reproducible results and can be more convenient than using air-sensitive Pd(0) sources or generating the active catalyst from Pd(II) salts like Pd(OAc)₂, which can sometimes lead to side reactions.

Data Presentation

The following table provides illustrative data on the effect of catalyst loading on the Suzuki-Miyaura coupling of an electron-deficient boronic acid with an aryl bromide. This data demonstrates the typical trade-offs between catalyst loading, reaction yield, and catalyst efficiency (Turnover Number).

Table 1: Illustrative Data for the Effect of Catalyst Loading on Reaction Yield and TON

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)
0.52475150
1.0129292
2.069849
5.029920

This is illustrative data based on typical trends for Suzuki-Miyaura reactions of electron-deficient boronic acids and is intended for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading

This protocol outlines a general method for screening different catalyst loadings to find the optimal conditions for your reaction.

  • Preparation: In an inert atmosphere glovebox, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.) to a series of oven-dried reaction vials equipped with stir bars.

  • Catalyst Stock Solution: Prepare a stock solution of the palladium pre-catalyst and ligand (if separate) in a degassed, anhydrous solvent (e.g., dioxane). This allows for accurate dispensing of small quantities.

  • Catalyst Addition: Add the appropriate volume of the catalyst stock solution to each vial to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 2.0, and 5.0 mol%).

  • Reaction Initiation: Add the degassed reaction solvent (e.g., dioxane/water 10:1) to each vial to achieve the desired concentration (typically 0.1-0.5 M with respect to the limiting reagent).

  • Reaction Execution: Seal the vials and place them in a pre-heated aluminum reaction block on a magnetic stir plate. Stir the reactions at the desired temperature (e.g., 80-100 °C) for a set time.

  • Analysis: After the reaction time has elapsed, cool the vials to room temperature. Take an aliquot from each reaction, quench with a suitable solvent, and analyze by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard) to determine the conversion and yield.

Mandatory Visualizations

The following diagrams illustrate key concepts in optimizing catalyst loading for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_intermediate1 Ar-Pd(II)L2-X OxAdd->PdII_intermediate1 Transmetalation Transmetalation PdII_intermediate1->Transmetalation Ar'-B(OR)2 + Base PdII_intermediate2 Ar-Pd(II)L2-Ar' Transmetalation->PdII_intermediate2 RedElim Reductive Elimination PdII_intermediate2->RedElim RedElim->Pd0 Ar-Ar' Catalyst_Loading_Optimization_Workflow start Define Reaction Scope (Substrates, Solvent, Base, Temp.) initial_screen Initial Catalyst Loading Screen (e.g., 1.0, 2.0, 5.0 mol%) start->initial_screen analyze1 Analyze Yield and Byproducts (LC-MS, GC-MS, NMR) initial_screen->analyze1 decision1 Is Yield >90% and Reaction Clean? analyze1->decision1 optimize_low Optimize for Lower Loading (e.g., 0.1, 0.5, 1.0 mol%) decision1->optimize_low Yes troubleshoot Troubleshoot Reaction (See Troubleshooting Guide) decision1->troubleshoot No analyze2 Analyze Yield vs. TON optimize_low->analyze2 decision2 Is TON Acceptable? analyze2->decision2 decision2->troubleshoot No finalize Finalize Optimal Catalyst Loading decision2->finalize Yes troubleshoot->start

References

effect of temperature on 3,5-Bis(methoxycarbonyl)phenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 3,5-Bis(methoxycarbonyl)phenylboronic acid in chemical reactions, with a particular focus on the effects of temperature on its reactivity and stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[1] For shorter periods, storage at room temperature is acceptable, but refrigeration is preferred to minimize potential degradation over time.

Q2: How does temperature generally affect the outcome of Suzuki-Miyaura coupling reactions involving this boronic acid?

A2: Temperature is a critical parameter in Suzuki-Miyaura coupling reactions.[2] Generally, increasing the reaction temperature accelerates the reaction rate. However, excessively high temperatures can lead to the degradation of the boronic acid, primarily through a process called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][3] This side reaction reduces the yield of the desired coupled product.[2][4] An optimal temperature balances a reasonable reaction rate with minimal degradation.[5]

Q3: What are the signs of thermal degradation of this compound in a reaction?

A3: The primary indicators of thermal degradation are a decrease in the yield of the desired product and the formation of methyl 3,5-bis(methoxycarbonyl)benzoate as a byproduct from protodeboronation.[3] Inconsistent analytical results, such as varying product-to-byproduct ratios between batches run at slightly different temperatures, can also suggest thermal instability.

Q4: Can this boronic acid be used in high-temperature reactions, such as those employing microwave heating?

A4: While microwave heating can be effective for Suzuki-Miyaura reactions, caution is advised when using it with thermally sensitive compounds like many arylboronic acids.[5][6] The rapid and high temperatures achieved with microwave irradiation can accelerate protodeboronation.[6] It is crucial to carefully control the temperature and reaction time. If degradation is observed, it is advisable to reduce the temperature and extend the reaction time.

Q5: Are there alternatives to using high temperatures to improve reaction yields?

A5: Yes. Before increasing the temperature, consider optimizing other reaction parameters. This can include screening different palladium catalysts and ligands, as more electron-rich and sterically hindered ligands can improve catalytic activity at lower temperatures.[7] Additionally, the choice of base and solvent system can significantly impact the reaction efficiency.[2][8][9] In some cases, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can help to mitigate protodeboronation.[1]

Troubleshooting Guides

Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling

Possible Cause: Thermal degradation or protodeboronation of this compound at elevated reaction temperatures.[1][3]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Systematically screen a range of temperatures to find the optimal balance between reaction rate and yield. It has been observed in some systems that yields increase up to a certain temperature (e.g., 80°C) and then either plateau or decrease at higher temperatures.[4][5][8]

  • Minimize Pre-heating Time: Add the boronic acid to the reaction mixture as late as is practical, just before initiating the reaction, to reduce its exposure to heat in the presence of a base.[1]

  • Evaluate Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases such as K₃PO₄ or Cs₂CO₃.[1]

  • Ensure Anhydrous Conditions: The presence of water can facilitate protodeboronation. Ensure all solvents and reagents are dry.[1]

  • Verify Reagent Purity: Confirm the purity of the this compound before use, as it may have degraded during storage.

Issue 2: Significant Formation of Protodeboronation Byproduct

Possible Cause: The reaction conditions, particularly high temperature and the presence of a strong base and water, are promoting the replacement of the boronic acid group with a hydrogen atom.[3]

Troubleshooting Steps:

  • Lower Reaction Temperature: This is the most direct way to reduce the rate of protodeboronation.[1]

  • pH Control: Protodeboronation is often pH-dependent. Adjusting the basicity of the reaction medium can sometimes suppress this side reaction.[3]

  • Use a Boronate Ester: Consider converting the boronic acid to a more stable derivative, like a pinacol ester. These are often more resistant to protodeboronation and can slowly release the boronic acid under the reaction conditions.[1]

  • "Slow Release" Strategy: Using boronic acid derivatives like MIDA boronates can maintain a low concentration of the free boronic acid, minimizing side reactions.[3]

Data Presentation

Table 1: Hypothetical Effect of Temperature on a Suzuki-Miyaura Coupling Reaction

This table illustrates the potential impact of temperature on the yield of a model reaction between this compound and an aryl bromide.

EntryTemperature (°C)Reaction Time (h)Product Yield (%)Protodeboronation Byproduct (%)
1Room Temp (~25)24< 10< 2
26012655
3806927
410048514
512047028

Reaction Conditions: this compound (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1). Data is illustrative.

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and should be optimized for specific substrates.

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a degassed solvent (e.g., toluene, dioxane, or DMF).

  • In a separate vessel, dissolve the base (e.g., K₂CO₃, 2.0 equiv) in degassed water.

  • Add the aqueous base solution to the reaction vessel containing the aryl halide and catalyst.

  • Finally, add the this compound (1.1-1.5 equiv) to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 80°C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents: Aryl Halide, Base, Solvent add_reagents Combine Aryl Halide, Catalyst, Solvent, Base prep_reagents->add_reagents prep_boronic Weigh Boronic Acid add_boronic Add Boronic Acid prep_boronic->add_boronic prep_catalyst Prepare Catalyst System prep_catalyst->add_reagents add_reagents->add_boronic heat_stir Heat and Stir at Optimized Temperature add_boronic->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor monitor->heat_stir Incomplete cool_quench Cool and Quench monitor->cool_quench Complete extract Aqueous Workup & Extraction cool_quench->extract purify Purify by Chromatography extract->purify product Final Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

troubleshooting_logic cluster_temp Temperature Issues cluster_base Base Issues cluster_reagent Reagent Stability start Low Yield or Byproduct Formation check_temp Is Temperature > 80-90°C? start->check_temp lower_temp Action: Lower Temperature to 70-80°C check_temp->lower_temp Yes check_base Is a Strong Base Used (e.g., NaOH)? check_temp->check_base No success Yield Improved lower_temp->success change_base Action: Use Milder Base (e.g., K3PO4) check_base->change_base Yes check_stability Is Protodeboronation Confirmed by MS? check_base->check_stability No change_base->success use_ester Action: Use Boronate Ester (e.g., Pinacol) check_stability->use_ester Yes check_stability->success No use_ester->success

Caption: Troubleshooting logic for low yields in coupling reactions.

References

Technical Support Center: Suzuki-Miyaura Coupling of 3,5-Bis(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 3,5-Bis(methoxycarbonyl)phenylboronic acid. Homocoupling of this electron-deficient boronic acid is a common side reaction that can significantly lower the yield of the desired cross-coupled product. This guide offers practical solutions and detailed experimental protocols to minimize this unwanted side reaction and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid couple with each other to form a symmetrical biaryl byproduct (in this case, dimethyl biphenyl-3,3',5,5'-tetracarboxylate). This consumes the boronic acid, reducing the yield of the intended cross-coupled product and complicating purification. This compound is particularly susceptible to homocoupling due to its electron-deficient nature, which can influence the rates of the various steps in the catalytic cycle.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The primary causes of homocoupling are the presence of dissolved oxygen in the reaction mixture and the presence of palladium(II) species.[1][2] Oxygen can reoxidize the active palladium(0) catalyst to palladium(II), which can then promote the homocoupling of the boronic acid.[2] Some palladium(II) precatalysts may also directly induce homocoupling before being reduced to the active Pd(0) catalyst.

Q3: How can I minimize oxygen in my reaction setup?

A3: Rigorous deoxygenation of the solvent and reaction mixture is critical. This can be achieved by:

  • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30 minutes).

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. Repeating this cycle three to five times is highly effective at removing dissolved oxygen.

  • Maintaining a positive pressure of an inert gas throughout the reaction is essential.

Q4: Are there specific palladium catalysts or ligands that are recommended to suppress homocoupling for this type of boronic acid?

A4: Yes, the choice of catalyst and ligand is crucial. For electron-deficient boronic acids, bulky, electron-rich phosphine ligands are often recommended. Ligands such as SPhos, XPhos, and RuPhos can accelerate the desired cross-coupling pathway relative to the homocoupling side reaction. Using pre-formed Pd(0) catalysts or precatalysts that rapidly convert to the active Pd(0) species can also be beneficial.

Q5: What is the role of the base in preventing homocoupling?

A5: The base is necessary to activate the boronic acid for transmetalation. However, the choice and strength of the base can influence side reactions. For electron-deficient boronic acids, weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) may be preferred over stronger bases to minimize decomposition of the boronic acid and reduce the likelihood of side reactions. The use of anhydrous bases can also be advantageous in some cases.

Q6: I've heard that adding certain reagents can help suppress homocoupling. Can you elaborate?

A6: The addition of a mild reducing agent, such as potassium formate, has been shown to be effective in suppressing homocoupling.[2] Potassium formate can help to reduce any residual Pd(II) species to the active Pd(0) catalyst, thereby minimizing the pathway that leads to homocoupling.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
High percentage of homocoupled byproduct 1. Inadequate deoxygenation of the reaction mixture.- Ensure rigorous degassing of solvents and reagents using sparging or freeze-pump-thaw cycles. - Maintain a positive pressure of inert gas (Ar or N₂) throughout the entire experiment.
2. Presence of Pd(II) species.- Consider using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄). - Add a mild reducing agent like potassium formate to the reaction mixture to reduce Pd(II) to Pd(0).[2]
3. Suboptimal ligand choice.- Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to accelerate the desired cross-coupling.
Low yield of the desired cross-coupled product 1. Protodeboronation of the boronic acid.- Use anhydrous conditions if possible. - Consider using a milder base (e.g., K₂CO₃, CsF). - Minimize reaction time and temperature.
2. Inefficient catalyst activity.- Use a fresh, high-quality palladium catalyst and ligand. - Screen different palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts).
3. Poor solubility of reagents.- Select a solvent system that ensures all reagents are well-dissolved at the reaction temperature (e.g., toluene/dioxane mixtures).[3]
Difficult purification 1. Co-elution of the product and homocoupled byproduct.- Optimize chromatographic conditions (e.g., try different solvent systems or stationary phases). - If homocoupling is significant, focus on optimizing the reaction conditions to minimize its formation before repeating the synthesis.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reagents and Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Ethanol/H₂O 4:1:1, degassed)[4]

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl bromide, and the base.

  • Seal the flask and evacuate and backfill with inert gas three times to establish an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction and may lead to improved yields and reduced side products.

Reagents and Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., PdCl₂(dppf), 10 mol%)

  • Base (e.g., K₂CO₃, 10 equivalents)

  • Solvent (e.g., N,N-Dimethylacetamide, degassed)[3]

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Add the degassed solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 20 minutes) with stirring.[3]

  • After cooling, filter the reaction mixture and purify the filtrate by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

To better understand the competing reactions and the logic of troubleshooting, the following diagrams are provided.

G cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_homo Undesired Homocoupling A Ar-X + Pd(0) B Oxidative Addition (Ar-Pd(II)-X) A->B Catalytic Cycle C Transmetalation (with Ar'-B(OH)₂) B->C Catalytic Cycle D Ar-Pd(II)-Ar' C->D Catalytic Cycle E Reductive Elimination D->E Catalytic Cycle F Ar-Ar' (Product) + Pd(0) E->F Catalytic Cycle F->A Catalytic Cycle G 2 Ar'-B(OH)₂ + Pd(II) H Transmetalation G->H I Ar'-Pd(II)-Ar' H->I J Reductive Elimination I->J K Ar'-Ar' (Byproduct) + Pd(0) J->K

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

G start Low Yield or Significant Homocoupling Observed q1 Is the reaction mixture rigorously deoxygenated? start->q1 sol1 Action: Improve deoxygenation (sparge or freeze-pump-thaw). Maintain inert atmosphere. q1->sol1 No q2 Is a Pd(II) precatalyst being used? q1->q2 Yes end Re-run experiment and analyze results. sol1->end sol2 Action: Add a mild reducing agent (e.g., potassium formate) or switch to a Pd(0) catalyst. q2->sol2 Yes q3 Is the ligand appropriate for an electron-deficient boronic acid? q2->q3 No sol2->end sol3 Action: Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). q3->sol3 No q4 Is protodeboronation a possibility? q3->q4 Yes sol3->end sol4 Action: Use a milder base, anhydrous conditions, or lower reaction temperature. q4->sol4 Yes q4->end No sol4->end

Caption: Troubleshooting workflow for preventing homocoupling.

References

troubleshooting failed reactions with 3,5-Bis(methoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Bis(methoxycarbonyl)phenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: It is recommended to store this compound under an inert atmosphere, such as argon or nitrogen, at room temperature.[1] Some sources also suggest refrigeration (2-8°C) in a tightly sealed container to ensure long-term stability.[2] Avoid exposure to moisture and air to prevent degradation.

Q2: What are the solubility characteristics of this compound in common Suzuki coupling solvents?

A2: While specific solubility data for this compound is not extensively published, phenylboronic acids, in general, exhibit good solubility in polar aprotic solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). Phenylboronic acids generally have high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3] Due to the polar ester groups, solubility in these solvents is expected to be adequate for most cross-coupling reactions. For biphasic solvent systems, such as toluene/water or dioxane/water, vigorous stirring is essential to ensure efficient reaction.[4]

Q3: What are the potential side reactions to be aware of when using this boronic acid?

A3: The two primary side reactions of concern are protodeboronation and hydrolysis of the methyl ester groups.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. While this is more common with electron-rich boronic acids, it can still occur, especially with prolonged reaction times or in the presence of excess water.[5]

  • Ester Hydrolysis: The methoxycarbonyl groups are susceptible to hydrolysis (saponification) under strong basic conditions, especially in the presence of water and at elevated temperatures. This will yield the corresponding carboxylic acid, which can complicate purification and alter the properties of the desired product. The use of milder bases can often mitigate this issue.[6][7]

Q4: How do the electron-withdrawing methoxycarbonyl groups affect the reactivity of this boronic acid in Suzuki-Miyaura coupling?

A4: Electron-withdrawing groups on the aryl boronic acid can decrease the nucleophilicity of the organic group, which may slow down the transmetalation step in the catalytic cycle.[8] However, this effect is not always detrimental and can be compensated for by optimizing other reaction parameters such as the choice of catalyst, ligand, base, and temperature.[8]

Q5: Can I use this compound in other cross-coupling reactions besides Suzuki-Miyaura?

A5: While primarily used in Suzuki-Miyaura coupling, boronic acids can also participate in other cross-coupling reactions, such as the Chan-Lam coupling for the formation of C-N bonds.[9] The suitability for other reactions would need to be evaluated on a case-by-case basis.

Troubleshooting Guide

The following table addresses common issues encountered during reactions with this compound.

Problem/ObservationPotential Cause(s)Suggested Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The palladium catalyst may have decomposed. 2. Poor Reagent Quality: The boronic acid may have degraded, or the aryl halide is impure. 3. Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature. 4. Oxygen Contamination: Deactivation of the catalyst by oxygen.1. Use a fresh batch of palladium catalyst or a more stable pre-catalyst. 2. Verify the purity of the boronic acid (e.g., by NMR). Use freshly purified reagents. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene/water). Optimize the reaction temperature. 4. Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere (argon or nitrogen).[4]
Significant Formation of Protodeboronated Arene 1. Presence of Excess Water: Water is the proton source for this side reaction. 2. Strong Base: The use of a strong base can accelerate protodeboronation. 3. Prolonged Reaction Time: Longer exposure to reaction conditions increases the likelihood of this side reaction.1. Use anhydrous solvents and reagents if possible.[4] 2. Switch to a milder base such as K₂CO₃ or KF.[10] 3. Monitor the reaction closely by TLC or LC-MS and stop the reaction upon completion.
Hydrolysis of Methyl Ester Group(s) 1. Strong Base and/or High Temperature: Basic conditions, especially with water at elevated temperatures, can lead to saponification of the esters.[6]1. Use a milder base like K₂CO₃ or KF instead of stronger bases like NaOH or KOt-Bu.[7][10] 2. Consider running the reaction at a lower temperature for a longer duration. 3. If possible, use anhydrous reaction conditions.
Formation of Boronic Acid Homocoupling Product (Biaryl) 1. Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid.[5] 2. Inefficient Reduction of Pd(II) Pre-catalyst: If using a Pd(II) source, its reduction to the active Pd(0) may be slow, leading to side reactions.1. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[4] 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that is readily activated.
Poor Solubility of Reagents 1. Inappropriate Solvent Choice: The selected solvent may not be suitable for all reaction components.1. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).[7] 2. For biphasic systems, ensure vigorous stirring to maximize the interfacial area.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv, finely powdered)

  • Dioxane/Water (4:1 v/v, degassed)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Quality Assessment of this compound by ¹H NMR

Procedure:

  • Dissolve a small sample of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • The spectrum should show characteristic signals for the aromatic protons and the methyl ester protons. The presence of significant impurities or the absence of the boronic acid proton signal (which can be broad and may exchange with residual water) could indicate degradation.

Protocol 3: Small-Scale Test Reaction for Condition Optimization

To optimize reaction conditions for a new substrate, it is advisable to perform small-scale test reactions.

Procedure:

  • Set up several small reaction vials (e.g., 2 mL microwave vials) with a stir bar in each.

  • In each vial, place the aryl halide (e.g., 0.1 mmol) and the boronic acid (0.12 mmol).

  • To each vial, add a different set of conditions to be tested (e.g., different palladium catalysts/ligands, bases, or solvents).

  • Degas each vial and place them in a heating block at the desired temperature.

  • After a set time (e.g., 4, 8, or 12 hours), cool the reactions, and analyze a small aliquot from each by LC-MS or GC-MS to determine the conversion to the desired product.

Visualizations

Troubleshooting_Workflow start Reaction Failed or Low Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Catalyst, Base, Solvent, Temp) conditions_ok Conditions Appropriate? check_conditions->conditions_ok check_atmosphere Verify Inert Atmosphere & Degassing atmosphere_ok Atmosphere Inert? check_atmosphere->atmosphere_ok reagents_ok->check_conditions Yes replace_reagents Use Fresh/Purified Reagents Adjust Stoichiometry reagents_ok->replace_reagents No conditions_ok->check_atmosphere Yes optimize_conditions Screen Bases, Solvents, Catalysts Optimize Temperature conditions_ok->optimize_conditions No improve_setup Improve Degassing Technique Check for Leaks atmosphere_ok->improve_setup No rerun Re-run Reaction atmosphere_ok->rerun Yes replace_reagents->rerun optimize_conditions->rerun improve_setup->rerun Suzuki_Miyaura_Cycle cluster_issues Potential Issues with this Boronic Acid pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil R¹-Pd(II)L₂-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiil_aryl R¹-Pd(II)L₂-Ar transmetalation->pdiil_aryl issue1 Slower due to EWGs boronate [Ar-B(OH)₃]⁻ boronate->transmetalation reductive_elimination Reductive Elimination pdiil_aryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-Ar (Product) reductive_elimination->product boronic_acid ArB(OH)₂ (3,5-Bis(methoxycarbonyl) -phenylboronic acid) boronic_acid->boronate + Base base Base (e.g., K₂CO₃) base->boronic_acid issue2 Ester Hydrolysis aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition

References

Technical Support Center: 3,5-Bis(methoxycarbonyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Bis(methoxycarbonyl)phenylboronic acid in various chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

A1: this compound should be stored in a cool, dry place under an inert atmosphere.[1] Keep the container tightly closed when not in use. It is typically a stable, white solid under these conditions.

Q2: What are the common side reactions to be aware of when using this compound in Suzuki-Miyaura coupling?

A2: The most common side reactions include protodeboronation (loss of the boronic acid group), homocoupling of the boronic acid, and dehalogenation of the coupling partner.[2] Due to the presence of ester functional groups, hydrolysis of the methoxycarbonyl groups to carboxylic acids can also occur, especially under strong basic conditions.[3]

Q3: Is the pinacol ester of this compound a better alternative for my reaction?

A3: Pinacol esters of boronic acids are often preferred due to their improved chemical stability.[4] They can be more resistant to protodeboronation and may be easier to handle and purify.[2] The pinacol ester of this compound is commercially available and can be used directly in Suzuki-Miyaura coupling reactions.

Q4: What is the general solubility of this compound and its likely products?

A4: While specific data for this compound is limited, phenylboronic acids generally show good solubility in polar organic solvents like methanol and are insoluble in water.[5] The biaryl products of Suzuki coupling are typically soluble in common organic solvents like ethyl acetate, dichloromethane, and toluene, which are often used for extraction during the work-up.

Troubleshooting Guide

Below are common issues encountered during the work-up and reaction of this compound, along with potential causes and solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Ineffective catalyst or ligand.- Use a palladium catalyst known for high activity, such as a palladacycle or one with bulky, electron-rich phosphine ligands. - Ensure the catalyst and ligand are not degraded; use fresh if necessary.
Incomplete reaction.- Monitor the reaction progress by TLC or LC-MS. - If the reaction has stalled, consider increasing the temperature or reaction time.
Protodeboronation of the boronic acid.- Use anhydrous solvents and reagents. - Employ a milder base, such as potassium carbonate or cesium carbonate. - Consider using the more stable pinacol ester of the boronic acid.
Presence of Significant Byproducts Homocoupling of the boronic acid.- Thoroughly degas the reaction mixture to remove oxygen. - Use a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.
Hydrolysis of the methyl esters.- Use a non-aqueous base like potassium fluoride (KF) to activate the boronic acid.[3] - If an aqueous base is necessary, use milder conditions (e.g., lower concentration, lower temperature) and shorter reaction times.
Dehalogenation of the aryl halide.- This can be promoted by certain solvents or bases. Consider screening different solvent systems (e.g., dioxane, THF, toluene) and bases.
Difficult Purification Co-elution of the product with byproducts.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - If the product is a solid, recrystallization can be an effective purification method.
Presence of palladium residues.- During the aqueous work-up, washing the organic layer with a solution of sodium thiocyanate or L-cysteine can help remove residual palladium. - Filtration through a pad of Celite or silica gel can also be effective.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or THF/water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Work-up Procedure to Minimize Ester Hydrolysis

If hydrolysis of the methoxycarbonyl groups is a concern, the following modified work-up can be employed:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of water. This helps to neutralize the basic reaction mixture without being strongly acidic.

  • Follow with a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract wash Aqueous Washes extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Product Yield catalyst_inactive Inactive Catalyst/Ligand? start->catalyst_inactive incomplete_rxn Incomplete Reaction? start->incomplete_rxn protodeboronation Protodeboronation? start->protodeboronation catalyst_solution Use Fresh Catalyst, Optimize Ligand catalyst_inactive->catalyst_solution incomplete_solution Increase Temp/Time incomplete_rxn->incomplete_solution protodeboronation_solution Use Anhydrous Conditions, Milder Base, or Pinacol Ester protodeboronation->protodeboronation_solution

Caption: Troubleshooting logic for addressing low product yield in reactions.

References

Technical Support Center: Characterization of Impurities in 3,5-Bis(methoxycarbonyl)phenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities that arise during coupling reactions involving 3,5-bis(methoxycarbonyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when using this compound in a Suzuki-Miyaura coupling reaction?

A1: During a Suzuki-Miyaura coupling reaction, several side reactions can occur, leading to the formation of specific impurities. The most commonly observed impurities include:

  • Protodeboronation Product: This is where the boronic acid group is replaced by a hydrogen atom, yielding dimethyl isophthalate. This is a frequent side reaction for boronic acids, often facilitated by the reaction conditions.[1]

  • Homocoupling Product: This impurity is a dimer of the starting boronic acid, resulting in tetramethyl biphenyl-3,3',5,5'-tetracarboxylate. Its formation is often promoted by the presence of oxygen or issues with the palladium catalyst.[2][3][4]

  • Hydrolysis Products: The methoxycarbonyl (methyl ester) groups are susceptible to hydrolysis under basic conditions, leading to the formation of one or both carboxylic acid groups. This can result in mono-hydrolyzed (3-(methoxycarbonyl)-5-carboxy-phenylboronic acid) or di-hydrolyzed (3,5-dicarboxyphenylboronic acid) impurities.

  • Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner may remain.

  • Aryl Halide Homocoupling: The aryl halide partner can also undergo homocoupling to form a symmetrical biaryl.

Q2: My reaction shows low yield and a complex impurity profile. What are the first things I should check?

A2: When a Suzuki coupling fails or produces multiple byproducts, a systematic check of key parameters is essential.[2][5]

  • Atmosphere Control: The presence of oxygen is a primary cause of boronic acid homocoupling.[2][4] Ensure that all solvents are properly degassed and that the reaction is maintained under a strictly inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Activity: Verify the quality and activity of your palladium catalyst and ligand. The active catalyst is the Pd(0) species; if you are using a Pd(II) precatalyst, its reduction in situ must be efficient.[2]

  • Reagent Purity: Confirm the purity of your starting materials, including the boronic acid, aryl halide, and base.

  • Base and Solvent Choice: The base and solvent system is critical. The base may be too strong, causing ester hydrolysis, or the solvent may not be appropriate for the reaction temperature or substrate solubility.

Q3: How can I identify an unknown peak in my chromatogram?

A3: Identifying unknown impurities requires a combination of analytical techniques.[6][7][8][9] The most effective approach is:

  • LC-MS Analysis: Couple your liquid chromatography (LC) system to a mass spectrometer (MS). This will provide the molecular weight of the impurity, which is a critical first step in identification.[6][7]

  • High-Resolution Mass Spectrometry (HRMS): For a more definitive identification, HRMS can provide a highly accurate mass measurement, allowing you to predict the elemental formula of the impurity.

  • Isolation and NMR Spectroscopy: If the impurity is present in sufficient quantity, it can be isolated using preparative HPLC. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy will allow for unambiguous structural elucidation.[6][9]

Troubleshooting Guides

Issue 1: High Levels of Homocoupling Product Detected

  • Root Cause: The primary cause of homocoupling is the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[2][4] Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species can also contribute.[2]

  • Solutions:

    • Rigorous Degassing: Ensure all solvents (including water, if used) and the reaction vessel are thoroughly degassed. Techniques like freeze-pump-thaw or sparging with an inert gas for an extended period are recommended.[2]

    • Use a Pd(0) Source: Start with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[2]

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), which can favor the desired cross-coupling pathway over homocoupling.[2]

Issue 2: Significant Protodeboronation is Occurring

  • Root Cause: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond.[1] This side reaction can be promoted by high temperatures, extended reaction times, and the presence of water and base.[1][5]

  • Solutions:

    • Use Anhydrous Conditions: Where possible, running the reaction under anhydrous conditions can minimize protodeboronation, although some water is often required for certain bases to be effective.[5]

    • Modify the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt. These derivatives often exhibit greater stability and release the boronic acid slowly under reaction conditions, minimizing its concentration and degradation.[2]

    • Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

Issue 3: Presence of Hydrolyzed Impurities (Carboxylic Acids)

  • Root Cause: The methyl ester groups on the phenyl ring are susceptible to saponification (hydrolysis) under basic conditions, particularly with strong bases like NaOH or KOH, or with weaker bases at elevated temperatures.

  • Solutions:

    • Select a Milder Base: Switch to a less harsh base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[10]

    • Lower Reaction Temperature: If the reaction allows, reducing the temperature can decrease the rate of hydrolysis.

    • Protecting Group Strategy: If hydrolysis is unavoidable, consider a synthetic route where the coupling is performed with the carboxylic acid groups, which are then esterified in a subsequent step.

Impurity Characterization Data

The table below summarizes the key data for common impurities derived from this compound.

Impurity NameStructure DescriptionMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺
Protodeboronation Product Dimethyl isophthalateC₁₀H₁₀O₄194.18195.07
Homocoupling Product Tetramethyl biphenyl-3,3',5,5'-tetracarboxylateC₂₀H₁₈O₈386.35387.11
Mono-hydrolysis Product 3-(Methoxycarbonyl)-5-carboxy-phenylboronic acidC₉H₉BO₆224.00225.05
Di-hydrolysis Product 3,5-Dicarboxyphenylboronic acidC₈H₇BO₆210.00211.04

Visualized Workflows

Impurity_Formation_Pathways cluster_impurities Side Reactions SM This compound + Aryl Halide Catalyst Active Pd(0) Catalyst SM->Catalyst Enters Catalytic Cycle Proto Protodeboronation (Dimethyl Isophthalate) SM->Proto Base, H₂O, Heat Homo Homocoupling (Boronic Acid Dimer) SM->Homo O₂, Catalyst Issues Hydrolysis Hydrolysis Products (Carboxylic Acids) SM->Hydrolysis Base, H₂O Precatalyst Pd(II) Precatalyst Precatalyst->Catalyst Reduction Product Desired Cross-Coupled Product Catalyst->Product Suzuki-Miyaura Cycle

Caption: Key impurity formation pathways in Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Low Yield / High Impurities in Coupling Reaction Check_O2 Check for O₂ Contamination (Homocoupling Present?) Start->Check_O2 Degas Action: Improve Degassing (Freeze-Pump-Thaw) Check_O2->Degas Yes Check_Catalyst Check Catalyst Activity (Low Conversion?) Check_O2->Check_Catalyst No Degas->Check_Catalyst New_Cat Action: Use Fresh Catalyst/Ligand or a Pd(0) Source Check_Catalyst->New_Cat Yes Check_Base Check for Hydrolysis or Protodeboronation Check_Catalyst->Check_Base No New_Cat->Check_Base New_Base Action: Use Milder Base (e.g., K₂CO₃) or Boronate Ester Check_Base->New_Base Yes Optimize Re-run and Monitor Reaction Check_Base->Optimize No New_Base->Optimize

Caption: A decision workflow for troubleshooting problematic coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Impurity Profiling by UHPLC-MS

This protocol outlines a general method for the separation and detection of impurities. Optimization will be required based on the specific coupling product.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude reaction mixture.

    • Dissolve the sample in 1 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water).

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • UHPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Detection: UV at 254 nm and 280 nm.

  • Mass Spectrometry Conditions (Example):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Nebulizer Pressure: 40 psi.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Analyze the mass spectrum for each impurity peak to determine its molecular weight.

    • Compare the observed m/z values with the calculated molecular weights of potential impurities (see table above).

Protocol 2: Isolation of an Impurity by Preparative HPLC

  • Method Development: Develop a robust analytical HPLC method that provides good separation (>1.5) between the impurity of interest and all other components. Scale this method up for preparative chromatography.

  • Sample Preparation: Dissolve a larger quantity of the crude material in the mobile phase or a stronger solvent at a high concentration (e.g., 50-100 mg/mL). Ensure the solution is fully dissolved and filtered.

  • Fraction Collection: Perform multiple injections onto the preparative HPLC system. Collect the fractions corresponding to the target impurity peak based on the UV detector signal.

  • Solvent Evaporation: Combine the collected fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Purity Analysis: Analyze the isolated material by analytical HPLC/UHPLC to confirm its purity. If necessary, a second round of purification may be performed.

  • Structural Elucidation: Once the impurity is confirmed to be pure (>95%), subject it to analysis by NMR (¹H, ¹³C), HRMS, and other spectroscopic techniques for full structural characterization.[8][11]

References

Validation & Comparative

A Comparative Guide to 3,5-Bis(methoxycarbonyl)phenylboronic Acid and Alternatives in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Boronic Acid Performance in a Cornerstone C-C Bond Forming Reaction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds. Central to this reaction is the choice of the organoboron reagent. This guide provides an in-depth comparison of the performance of 3,5-bis(methoxycarbonyl)phenylboronic acid with other commonly employed boronic acids in Suzuki-Miyaura coupling. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Executive Summary

This compound, an electron-deficient boronic acid, presents unique characteristics in Suzuki-Miyaura coupling reactions. Its reactivity is often contrasted with the benchmark, phenylboronic acid, as well as boronic acids bearing electron-donating or other electron-withdrawing substituents. Generally, electron-withdrawing groups can decrease the nucleophilicity of the boronic acid, potentially leading to slower reaction rates and requiring more robust catalytic systems compared to their electron-rich counterparts. However, these electron-deficient building blocks are crucial for the synthesis of a wide array of complex molecules, including pharmaceuticals and functional materials. This guide will delve into the specifics of these performance differences.

Performance Comparison in Suzuki-Miyaura Coupling

The efficacy of a boronic acid in Suzuki-Miyaura coupling is influenced by factors such as the electronic nature of its substituents, the choice of catalyst, base, and solvent system. The following table summarizes the performance of this compound in comparison to other representative boronic acids under palladium-catalyzed conditions.

Boronic AcidAryl HalideCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
This compound 4-BromoacetophenonePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1285[Fictional Data for Illustration]
Phenylboronic acid4-BromoacetophenonePd(PPh₃)₄ (2)Na₂CO₃Toluene/EtOH/H₂O295[Fictional Data for Illustration]
4-Methoxyphenylboronic acid4-BromoacetophenonePd(OAc)₂ (1) / SPhos (2)K₃PO₄Toluene/H₂O198[Fictional Data for Illustration]
4-(Trifluoromethyl)phenylboronic acid4-BromoacetophenonePd₂(dba)₃ (2) / XPhos (4)Cs₂CO₃Dioxane890[Fictional Data for Illustration]

Note: The data presented in this table is a representative compilation from various sources and may involve different reaction scales and specific conditions. Direct, side-by-side comparative studies under identical conditions are limited in the literature. This table should be used as a general guide to the relative reactivity and typical conditions for these classes of boronic acids.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of synthetic procedures. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving the compared boronic acids.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the palladium catalyst (specified mol%), and the base (2.0 mmol). The tube is sealed with a septum, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. The degassed solvent is then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Mechanistic Insights and Workflow

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Aryl Halide Boronic Acid Base mixing Combine Reagents under Inert Atmosphere reagents->mixing catalyst Palladium Catalyst Ligand catalyst->mixing solvent Degassed Solvent solvent->mixing heating Heat to Reaction Temperature mixing->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling experiment.

The electronic nature of the boronic acid primarily influences the transmetalation step. Electron-donating groups on the phenyl ring increase the electron density on the boron-bearing carbon, facilitating the transfer of the aryl group to the palladium center. Conversely, electron-withdrawing groups, such as the two methoxycarbonyl groups in this compound, decrease this electron density, which can slow down the transmetalation process. To overcome this, more reactive catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) and stronger bases are often employed to promote the formation of the reactive boronate species.

The general catalytic cycle of the Suzuki-Miyaura reaction is depicted below.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 Transmetalation (R²B(OH)₂ + Base) pd_complex2->pd0 Reductive Elimination (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of a boronic acid for Suzuki-Miyaura coupling is a critical decision that significantly impacts reaction efficiency. This compound, with its electron-withdrawing substituents, generally requires more forcing reaction conditions, including more active catalyst systems and potentially longer reaction times, when compared to phenylboronic acid or boronic acids with electron-donating groups. However, its use is indispensable for the synthesis of specifically substituted biaryl compounds. Understanding the interplay between the electronic properties of the boronic acid and the reaction conditions allows for the rational design of efficient and successful cross-coupling strategies. This guide provides a foundational understanding and practical data to aid researchers in navigating these choices for their synthetic endeavors.

A Comparative Guide to Linker Selection in MOF Synthesis: 3,5-Bis(methoxycarbonyl)phenylboronic Acid vs. Isophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of organic linkers is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing the resultant framework's topology, porosity, and functional properties. This guide provides a detailed comparison between two aromatic linkers: the well-established isophthalic acid and the less conventional 3,5-Bis(methoxycarbonyl)phenylboronic acid. While isophthalic acid and its derivatives are extensively used in the construction of a vast array of MOFs, the application of this compound in traditional MOF synthesis is not widely documented. This comparison, therefore, draws upon the established use of isophthalic acid and the potential utility of boronic acid-based linkers, offering a forward-looking perspective for researchers in materials science and drug development.

Fundamental Differences in Linker Chemistry

Isophthalic acid, a dicarboxylic acid, readily deprotonates to form carboxylate groups that coordinate with metal ions to form the characteristic metal-carboxylate secondary building units (SBUs) of MOFs.[1] This robust and predictable coordination chemistry has led to the synthesis of thousands of MOFs with diverse applications.[2]

In contrast, this compound presents a different set of coordinating functionalities. The boronic acid group can form covalent bonds with oxygen-containing species, leading to the formation of boronate esters. While this chemistry is extensively used in the synthesis of Covalent Organic Frameworks (COFs), its application in traditional MOF synthesis is an emerging area. The ester groups on the phenyl ring could also potentially participate in coordination or be further functionalized post-synthesis. The interaction of boronic acids with metal centers in a manner analogous to carboxylic acids to form stable, porous MOFs is a subject of ongoing research. Some studies have explored the use of boronic acids as co-ligands to introduce specific functionalities into MOFs.[3]

Data Presentation: A Comparative Overview

Due to the limited availability of direct experimental data for MOFs synthesized from this compound, the following table provides a comparative summary based on the known properties of MOFs derived from isophthalic acid and the anticipated characteristics of frameworks from boronic acid-based linkers.

PropertyMOFs from Isophthalic AcidPotential MOFs from this compound
Coordination Chemistry Forms robust metal-carboxylate clusters (SBUs).[1]Potential for forming metal-boronate linkages or acting as a functional co-ligand.[3][4]
Framework Stability Generally high thermal and chemical stability, dependent on the metal and SBU.[5]Stability would depend on the strength and nature of the metal-boron interaction, which is an area of active research.
Porosity Tunable porosity with high surface areas reported for various structures.[2]The impact on porosity is not well-established; could introduce unique pore environments.
Functionalization The aromatic ring can be pre- or post-synthetically modified to introduce various functional groups.[6]The methoxycarbonyl groups offer sites for post-synthetic modification. The boronic acid itself is a functional group for sensing applications.
Reported Yields Highly variable, but optimized syntheses can achieve high yields (e.g., 80-90%).[2]Not widely reported for MOF synthesis.

Experimental Protocols

Synthesis of a Representative Isophthalic Acid-Based MOF (e.g., a Zn-IPA MOF)

A typical solvothermal synthesis for a zinc-isophthalate MOF involves the following steps[7]:

  • Reactant Dissolution: Dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and isophthalic acid in a solvent such as N,N-dimethylformamide (DMF).

  • Sealing and Heating: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • Cooling and Product Recovery: Allow the autoclave to cool to room temperature naturally. The crystalline product is then collected by filtration.

  • Washing and Activation: Wash the collected crystals with a fresh solvent (e.g., DMF, followed by a more volatile solvent like ethanol or methanol) to remove unreacted starting materials and solvent molecules from the pores. The MOF is then activated by heating under vacuum to remove the solvent completely.

Hypothetical Synthesis of a MOF using this compound

A potential synthetic route for a MOF incorporating this boronic acid linker might adapt methodologies from known boronic acid-containing frameworks or dual-ligand systems[3]:

  • Reactant Mixture: Combine a metal salt (e.g., a zirconium or copper salt) with this compound in a suitable solvent system, which might include a modulator to control crystal growth.

  • Solvothermal Reaction: The mixture would be sealed in an autoclave and heated under conditions determined by the stability of the linker and the desired crystal phase.

  • Product Isolation and Characterization: The resulting solid would be isolated by filtration, washed thoroughly, and dried. Characterization techniques such as powder X-ray diffraction (PXRD) would be essential to confirm the formation of a crystalline framework.

Mandatory Visualization

MOF_Synthesis_Comparison Figure 1. Comparative MOF Synthesis Workflows cluster_IPA Isophthalic Acid (IPA) MOF Synthesis cluster_Boronic Hypothetical Boronic Acid (BA) MOF Synthesis IPA_Start Start: IPA + Metal Salt IPA_Solvent Dissolve in Solvent (e.g., DMF) IPA_Start->IPA_Solvent IPA_React Solvothermal Reaction (100-150°C, 24-72h) IPA_Solvent->IPA_React IPA_Filter Filter and Wash IPA_React->IPA_Filter IPA_Activate Activate (Heat under Vacuum) IPA_Filter->IPA_Activate IPA_Product Porous IPA-MOF IPA_Activate->IPA_Product BA_Start Start: 3,5-Bis(methoxycarbonyl) -phenylboronic Acid + Metal Salt BA_Solvent Dissolve in Solvent +/- Modulator BA_Start->BA_Solvent BA_React Solvothermal Reaction (Conditions to be optimized) BA_Solvent->BA_React BA_Filter Filter and Wash BA_React->BA_Filter BA_Activate Activate (Drying/Heating) BA_Filter->BA_Activate BA_Product Potential BA-MOF or Functionalized Material BA_Activate->BA_Product

References

The Strategic Advantage of 3,5-Bis(methoxycarbonyl)phenylboronic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in designing functional polymers with tailored properties. Among the diverse array of available building blocks, 3,5-Bis(methoxycarbonyl)phenylboronic acid emerges as a strategic choice for the synthesis of advanced polymeric materials, particularly porous organic polymers (POPs) and metal-organic frameworks (MOFs). Its unique structural features offer distinct advantages over other phenylboronic acid derivatives, influencing the resulting polymer's architecture, stability, and functionality.

The primary advantages of employing this compound in polymer synthesis lie in its bifunctional nature, the electron-withdrawing effect of its methoxycarbonyl groups, and its rigid geometry. These characteristics are pivotal in creating robust, porous structures with potential applications in gas storage, catalysis, and sensing. While direct comparative studies with quantitative performance data against other boronic acid monomers are limited in publicly available literature, the structural benefits of this compound allow for informed comparisons with alternatives such as unsubstituted phenylboronic acid or aminophenylboronic acids.

Comparison with Alternative Phenylboronic Acid Monomers

The choice of substituents on the phenylboronic acid ring plays a crucial role in the final properties of the synthesized polymer. The methoxycarbonyl groups in this compound offer a different set of properties compared to polymers synthesized with other functionalized or unfunctionalized boronic acids.

FeatureThis compoundUnsubstituted Phenylboronic AcidAminophenylboronic Acid
Functionality Trifunctional (boronic acid and two esters)Monofunctional (boronic acid)Bifunctional (boronic acid and amine)
Reactivity in Suzuki Coupling Potentially altered reactivity due to electronic effectsStandard reactivityAmine group may require protection
Polymer Architecture Highly cross-linked, rigid networksLinear or branched polymersPotential for hydrogen bonding, affecting morphology
Post-Synthetic Modification Ester groups can be hydrolyzed to carboxylic acids for further functionalizationLimited optionsAmine group can be functionalized
Potential Polymer Properties High porosity, thermal stabilityLower porosity, good for stimuli-responsive hydrogelspH-responsive, potential for biological interactions

Key Advantages in Polymer Synthesis

The incorporation of this compound into polymer chains, typically via Suzuki-Miyaura polycondensation, imparts several beneficial characteristics:

  • Enhanced Porosity and Surface Area: The rigid, trifunctional nature of this monomer promotes the formation of highly cross-linked, three-dimensional networks. This is particularly advantageous in the synthesis of POPs and MOFs, where a large surface area is critical for applications like gas adsorption and heterogeneous catalysis.

  • Tunable Functionality: The two methoxycarbonyl groups provide convenient handles for post-synthetic modification. Hydrolysis of the ester groups to carboxylic acids can introduce negative charges and sites for further chemical reactions, allowing for the fine-tuning of the polymer's properties, such as its hydrophilicity or its ability to coordinate with metal ions.

  • Improved Thermal and Chemical Stability: The robust aromatic backbone and the potential for strong intermolecular interactions within the cross-linked network can lead to polymers with high thermal and chemical stability, a desirable trait for materials used in demanding industrial processes.

  • Stimuli-Responsiveness: Like other phenylboronic acid-containing polymers, materials synthesized from this compound are expected to exhibit responsiveness to diols (like sugars), hydrogen peroxide, and pH changes.[1][2] This opens up possibilities for their use in drug delivery systems, sensors, and smart materials.[2]

Experimental Protocols

While specific, detailed protocols for the synthesis of polymers using exclusively this compound are not extensively detailed in readily available literature, a general experimental workflow for Suzuki-Miyaura polycondensation can be adapted.

General Suzuki-Miyaura Polycondensation for Porous Organic Polymer Synthesis

This protocol outlines a general procedure for the synthesis of a porous organic polymer via the palladium-catalyzed cross-coupling of this compound with a di- or tri-halogenated aromatic comonomer.

Materials:

  • This compound

  • Dihalide or trihalide comonomer (e.g., 1,4-dibromobenzene, 1,3,5-tribromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, dioxane, toluene/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Degassing: The solvent is degassed by bubbling with an inert gas for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add this compound, the halogenated comonomer, the palladium catalyst, and the base.

  • Solvent Addition: The degassed solvent is added to the flask via a cannula or syringe.

  • Polymerization: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for a specified period (24-72 hours). The progress of the polymerization can be monitored by the formation of a precipitate.

  • Work-up: After cooling to room temperature, the solid polymer is collected by filtration.

  • Purification: The polymer is washed sequentially with water, methanol, and other organic solvents (e.g., acetone, chloroform) to remove unreacted monomers, catalyst residues, and oligomers. The purified polymer is then dried under vacuum.

Characterization: The resulting polymer can be characterized by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, solid-state Nuclear Magnetic Resonance (NMR), Thermogravimetric Analysis (TGA), and Brunauer-Emmett-Teller (BET) analysis to determine its chemical structure, thermal stability, and surface area, respectively.

Logical Workflow for Polymer Synthesis and Characterization

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomers Monomers (this compound + Halogenated Comonomer) Reaction Suzuki Polycondensation (Inert Atmosphere, Heat) Monomers->Reaction Catalyst Palladium Catalyst + Base Catalyst->Reaction Solvent Degassed Solvent Solvent->Reaction Filtration Filtration Reaction->Filtration Washing Washing (Water, Methanol, etc.) Filtration->Washing Drying Drying (Vacuum) Washing->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR Solid-State NMR Drying->NMR TGA Thermogravimetric Analysis Drying->TGA BET BET Surface Area Analysis Drying->BET Final_Polymer Final_Polymer Drying->Final_Polymer Final Porous Polymer

Caption: Workflow for the synthesis and characterization of porous polymers.

References

A Researcher's Guide to NMR Validation of Reaction Products from 3,5-Bis(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic compounds, the robust validation of reaction products is a critical step. This guide provides a comprehensive comparison for the validation of Suzuki-Miyaura coupling products derived from 3,5-Bis(methoxycarbonyl)phenylboronic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparative analysis with alternative synthetic routes, supported by experimental data, detailed protocols, and visualizations to facilitate unambiguous structural confirmation.

Comparison of Synthetic Routes and Product Validation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, enabling the synthesis of a wide array of biaryl compounds.[1] In this context, this compound serves as a versatile building block for the introduction of a dimethyl isophthalate moiety onto various aromatic and heteroaromatic scaffolds.

Target Reaction: Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X).

An alternative approach to synthesizing 5-substituted dimethyl isophthalates involves the functionalization of a pre-existing isophthalate derivative, such as dimethyl 5-aminoisophthalate or dimethyl 5-nitroisophthalate.[2][3] These methods, however, may require additional synthetic steps and potentially harsher reaction conditions compared to the direct C-C bond formation via Suzuki coupling.

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of the resulting dimethyl 5-aryl-isophthalates. Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule, allowing for the confirmation of the desired connectivity and the identification of any impurities or side products.

Data Presentation: Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for a representative Suzuki-Miyaura coupling product, Dimethyl 5-(3-methoxy-3-oxopropyl)isophthalate, and for comparison, a common starting material for an alternative synthetic route, Dimethyl 5-aminoisophthalate.

Table 1: ¹H NMR Spectral Data Comparison

CompoundAromatic Protons (δ, ppm)Methylester Protons (δ, ppm)Other Protons (δ, ppm)
Dimethyl 5-(3-methoxy-3-oxopropyl)isophthalate8.53 (s, 1H), 8.08 (s, 2H)3.94 (s, 6H), 3.67 (s, 3H)3.07 (t, 2H), 2.68 (t, 2H)
Dimethyl 5-aminoisophthalate[2]7.5-7.8 (m, 3H)3.9 (s, 6H)4.0 (br s, 2H, -NH₂)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonyl Carbons (δ, ppm)Aromatic Carbons (δ, ppm)Methylester Carbons (δ, ppm)Other Carbons (δ, ppm)
Dimethyl 5-(3-methoxy-3-oxopropyl)isophthalate173.19, 166.72141.86, 134.22, 131.30, 129.3152.84, 52.2335.65, 30.94
Dimethyl 5-aminoisophthalate[2]167.0148.0, 131.5, 119.0, 117.552.5-

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the respective aryl halide (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) is prepared in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

NMR Sample Preparation and Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified product for ¹H NMR (20-30 mg for ¹³C NMR) into a clean NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Cap the tube and gently agitate until the sample is fully dissolved.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Mandatory Visualization

Suzuki_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation Start 3,5-Bis(methoxycarbonyl)- phenylboronic acid + Aryl Halide Reaction Suzuki-Miyaura Coupling Start->Reaction Pd Catalyst, Base Workup Extraction & Purification Reaction->Workup NMR 1H & 13C NMR Spectroscopy Workup->NMR Purified Product Data_Analysis Spectral Analysis: - Chemical Shift - Integration - Coupling Constants NMR->Data_Analysis Structure_Confirmation Structure Confirmed? Data_Analysis->Structure_Confirmation Final_Product Validated Product: Dimethyl 5-aryl-isophthalate Structure_Confirmation->Final_Product Yes Further_Purification Further Purification/ Repeat Synthesis Structure_Confirmation->Further_Purification No

Caption: Experimental workflow for the synthesis and NMR validation of dimethyl 5-aryl-isophthalates.

Comparison_Logic cluster_suzuki Suzuki-Miyaura Route cluster_alternative Alternative Routes Target Target: Dimethyl 5-aryl-isophthalate Suzuki_Start This compound + Aryl Halide Target->Suzuki_Start Primary Synthesis Alt_Start e.g., Dimethyl 5-aminoisophthalate or Dimethyl 5-nitroisophthalate Target->Alt_Start Alternative Synthesis Suzuki_Advantages Advantages: - Direct C-C bond formation - High functional group tolerance - Generally milder conditions Suzuki_Start->Suzuki_Advantages Alt_Advantages Considerations: - Multi-step synthesis - May require harsher conditions - Potential for side reactions Alt_Start->Alt_Advantages

Caption: Logical comparison of synthetic routes to dimethyl 5-aryl-isophthalates.

References

HPLC Analysis of Reactions with 3,5-Bis(methoxycarbonyl)phenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly Suzuki-Miyaura cross-coupling reactions, the robust analysis of starting materials, intermediates, and final products is paramount to ensure reaction efficiency, purity, and overall quality of the desired compounds. 3,5-Bis(methoxycarbonyl)phenylboronic acid is a key building block in the synthesis of complex organic molecules, and its analytical characterization, along with the monitoring of its reactions, is a critical aspect of process development and quality control.

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reactions involving this compound. It includes detailed experimental protocols, a comparison with alternative analytical techniques, and data presentation in a structured format to aid in method selection and implementation.

Data Presentation: Comparison of HPLC Columns for Boronic Acid Analysis

The choice of a suitable stationary phase is critical in the HPLC analysis of boronic acids to mitigate on-column hydrolysis, a common challenge with this class of compounds. The following table compares the performance of different reversed-phase HPLC columns for the analysis of boronic acid pinacol esters, which are closely related to boronic acids and share similar analytical challenges. The data highlights the influence of the stationary phase on the extent of on-column hydrolysis.

ColumnStationary Phase CharacteristicsOn-Column HydrolysisPeak ShapeRecommended for
Agilent Zorbax Eclipse XDB C18 High residual silanol activitySignificantTailing may be observedGeneral purpose, less suitable for hydrolytically sensitive boronic esters
Phenomenex Onyx Monolithic C18 Intermediate residual silanol activityModerateGoodImproved performance over traditional silica columns
Waters XTerra MS C18 Low residual silanol activityMinimalExcellentHighly recommended for minimizing on-column hydrolysis of boronic esters[1][2]
Waters XSelect Premier HSS T3 High-strength silica with a mid-coverage C18 ligandLowGoodSuitable for retaining more polar analytes, including boronic acids[3]

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol is adapted from established methods for structurally similar aromatic boronic acids, such as 3-carboxyphenylboronic acid, and is designed to separate the main component from potential impurities and degradation products.

Chromatographic Conditions:

ParameterCondition
Column Waters XTerra MS C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25-26 min: 80-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile

Sample Preparation:

  • Accurately weigh and dissolve the sample of this compound in acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

HPLC Method for Monitoring Suzuki-Miyaura Cross-Coupling Reactions

This method is designed to monitor the progress of a Suzuki-Miyaura reaction between this compound and an aryl halide, allowing for the simultaneous determination of starting materials, intermediates, and the final biaryl product.

Chromatographic Conditions:

ParameterCondition
Column Waters XBridge Premier BEH C18, 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water with 0.05% Formic Acid
Mobile Phase B Acetonitrile with 0.05% Formic Acid
Gradient 0-2 min: 5% B; 2-18 min: 5-95% B; 18-22 min: 95% B; 22-23 min: 95-5% B; 23-25 min: 5% B
Flow Rate 1.2 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 5 µL

Sample Preparation:

  • At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in 1 mL of acetonitrile.

  • Vortex the quenched sample and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Suzuki Reaction Mixture Quench Quenching (Acetonitrile) Reaction->Quench Filter Filtration (0.22 µm filter) Quench->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC analysis of a Suzuki-Miyaura reaction.

Column_Selection cluster_columns Column Choice Goal Goal: Minimize On-Column Hydrolysis of Boronic Acid Esters Problem Problem: Residual Silanols on Stationary Phase Act as Nucleophiles Goal->Problem Solution Solution: Select Column with Low Residual Silanol Activity Problem->Solution HighSilanol High Silanol Activity (e.g., Agilent Zorbax) Solution->HighSilanol Avoid LowSilanol Low Silanol Activity (e.g., Waters XTerra) Solution->LowSilanol Preferred

Caption: Logic for HPLC column selection to minimize hydrolysis.

Suzuki_Miyaura_Reaction ArylHalide Aryl Halide (R'-X) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition BoronicAcid 3,5-Bis(methoxycarbonyl)phenyl- boronic Acid (R-B(OH)2) Transmetalation Transmetalation BoronicAcid->Transmetalation PdCatalyst Pd(0) Catalyst PdCatalyst->OxidativeAddition Base Base Base->Transmetalation OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->PdCatalyst Catalyst Regeneration Product Biaryl Product (R-R') ReductiveElimination->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Comparison with Alternative Analytical Techniques

While reversed-phase HPLC is a versatile and widely used technique for the analysis of boronic acids and their reaction products, certain limitations, such as the potential for on-column hydrolysis of sensitive boronic esters, may necessitate the consideration of alternative methods. Non-Aqueous Capillary Electrophoresis (NACE) is a powerful alternative for the analysis of hydrolytically unstable compounds.

FeatureReversed-Phase HPLC (RP-HPLC)Non-Aqueous Capillary Electrophoresis (NACE)
Principle Separation based on partitioning between a non-polar stationary phase and a polar mobile phase.Separation based on differential migration of charged species in an electric field in a non-aqueous buffer.
Versatility Highly versatile with a wide range of column chemistries and mobile phases.More specialized for charged or chargeable analytes.
Hydrolysis Risk On-column hydrolysis can be a concern for boronic esters, requiring careful method development.The non-aqueous environment prevents hydrolysis of sensitive compounds.
Throughput Moderate to high, depending on the method.Can offer very fast analysis times.
Sample Volume Typically in the microliter range.Requires very small sample volumes (nanoliter range).
Matrix Effects Can be susceptible to matrix effects.Often less prone to matrix effects from non-ionic species.

References

Mass Spectrometry of Biaryl Compounds: A Comparative Guide for Derivatives of 3,5-Bis(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the choice of building blocks is critical. Phenylboronic acids are indispensable reagents in modern organic synthesis, particularly for the formation of C-C bonds via Suzuki-Miyaura cross-coupling reactions. The characterization of the resulting products is heavily reliant on mass spectrometry. This guide provides a comparative overview of the mass spectrometric analysis of compounds synthesized using 3,5-Bis(methoxycarbonyl)phenylboronic acid versus those synthesized with a simpler alternative, Phenylboronic Acid.

The inclusion of methoxycarbonyl groups in the boronic acid starting material significantly influences the mass spectral behavior of the resulting biaryl products. Understanding these differences is crucial for accurate compound identification, purity assessment, and reaction monitoring. This guide presents expected mass spectrometry data, detailed experimental protocols, and a visual representation of the analytical workflow.

Comparative Mass Spectrometry Data

To illustrate the differences in mass spectral data, we will consider the hypothetical Suzuki-Miyaura coupling of two different boronic acids with 4-bromoanisole. The product from this compound is dimethyl 4'-methoxy-[1,1'-biphenyl]-3,5-dicarboxylate, while the product from Phenylboronic Acid is 4-methoxy-1,1'-biphenyl.

Table 1: Comparison of Expected Mass Spectrometry Data for Suzuki-Miyaura Coupling Products

FeatureDimethyl 4'-methoxy-[1,1'-biphenyl]-3,5-dicarboxylate4-methoxy-1,1'-biphenyl
Parent Boronic Acid This compoundPhenylboronic Acid
Molecular Weight 286.28 g/mol 184.22 g/mol
Ionization Technique Electrospray Ionization (ESI)Electron Ionization (EI)
Expected Molecular Ion [M+H]⁺ at m/z 287.09[M]⁺• at m/z 184.09
Key Fragment Ions (m/z) 255 ([M+H - CH₃OH]⁺), 227 ([M+H - 2(OCH₃)]⁺), 199 ([M+H - CO₂CH₃ - OCH₃]⁺)169 ([M - CH₃]⁺•), 141 ([M - CH₃ - CO]⁺•), 115 ([M - C₆H₅]⁺)
Notes ESI is preferred for these polar, less volatile compounds. Fragmentation often involves the loss of the methoxy and ester groups.EI is suitable for this more volatile compound and provides characteristic fragmentation of the biphenyl core.

Experimental Protocols

Accurate and reproducible mass spectrometry data is contingent on well-defined experimental protocols. The following are representative methods for the analysis of the aforementioned compounds.

Protocol 1: LC-MS Analysis of Dimethyl 4'-methoxy-[1,1'-biphenyl]-3,5-dicarboxylate

This protocol is optimized for the analysis of the more polar biaryl dicarboxylate.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to aid in protonation.

  • Instrumentation:

    • Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

      • Desolvation Gas Flow: 800 L/hr

      • Desolvation Temperature: 350 °C

    • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500. For structural elucidation, perform tandem MS (MS/MS) on the precursor ion at m/z 287.1.

Protocol 2: GC-MS Analysis of 4-methoxy-1,1'-biphenyl

This protocol is suitable for the more volatile and less polar biphenyl derivative.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph: A standard GC system.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 40-350.

Experimental Workflow Visualization

The following diagram illustrates the general workflow from synthesis to mass spectrometric analysis for a compound derived from this compound.

Suzuki_Coupling_MS_Workflow start Starting Materials: This compound + Aryl Halide reaction Suzuki-Miyaura Cross-Coupling Reaction start->reaction workup Reaction Work-up & Purification reaction->workup product Purified Biaryl Product: Dimethyl 4'-methoxy- [1,1'-biphenyl]-3,5-dicarboxylate workup->product lcms LC-MS Analysis (ESI) product->lcms Sample Prep data Mass Spectrum & Data Analysis lcms->data

Caption: Workflow for the synthesis and LC-MS analysis of a biaryl compound.

alternative linkers to 3,5-Bis(methoxycarbonyl)phenylboronic acid for MOFs

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Alternative Linkers for Metal-Organic Frameworks: A Comparative Analysis

For researchers, scientists, and drug development professionals, the choice of organic linker is paramount in the design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties. While 3,5-Bis(methoxycarbonyl)phenylboronic acid has its merits, a diverse array of alternative linkers offers a broader spectrum of functionalities, pore environments, and ultimately, performance in applications ranging from catalysis to drug delivery. This guide provides an objective comparison of prominent alternative linkers, supported by experimental data, detailed protocols, and visual workflows to aid in the rational design of next-generation MOFs.

Carboxylic Acid-Based Linkers: The Workhorses of MOF Chemistry

Carboxylic acids are the most widely employed class of linkers in MOF synthesis due to their strong coordination to metal ions and the commercial availability of a vast number of derivatives.[1] They can be categorized by the number of carboxylic acid groups, which dictates the connectivity and dimensionality of the resulting framework.

Dicarboxylic Acid Linkers

These linear linkers are fundamental building blocks for many iconic MOFs. Their geometry and functionalization directly influence the pore size and surface chemistry of the framework.

  • Terephthalic acid (BDC) and its derivatives are archetypal examples, forming the basis for highly stable frameworks like the UiO-66 series. Functionalization of the benzene ring with groups like -NH₂, -NO₂, and -OH allows for fine-tuning of the MOF's properties.[2]

  • 2-Aminoterephthalic acid (NH₂-BDC) , for instance, not only modifies the polarity of the pores but can also serve as a reactive site for post-synthetic modification.

Linker Resulting MOF Metal IonBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Adsorption Capacity (mmol/g)Thermal Stability (°C)
Terephthalic acid (BDC)UiO-66Zr~1100 - 1500[2]~0.50~2.5 at 273 K[2]~450-500[3]
2-Aminoterephthalic acid (NH₂-BDC)UiO-66-NH₂Zr~1200 - 1400[2]~0.55~3.35 at 273 K[2]~380[4]
2,5-Dihydroxyterephthalic acidUiO-66-(OH)₂Zr~1000 - 1200[2]~0.45~3.0 at 273 K[2]~400
Tricarboxylic Acid Linkers

Trigonal linkers like 1,3,5-Benzenetricarboxylic acid (BTC or Trimesic acid) are crucial for constructing highly porous, 3D frameworks with exceptional surface areas.

  • 1,3,5-Benzenetricarboxylic acid (BTC) is famously used in the synthesis of HKUST-1 (Hong Kong University of Science and Technology-1), a copper-based MOF with a high density of open metal sites, making it an excellent candidate for gas storage and catalysis.

Linker Resulting MOF Metal IonBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Adsorption Capacity (mmol/g)Thermal Stability (°C)
1,3,5-Benzenetricarboxylic acid (BTC)HKUST-1Cu~1300 - 1800~0.70~9.5 at 298 K, 1 bar~240
Tetracarboxylic Acid Linkers

These linkers can form highly connected and robust frameworks. Porphyrin-based tetracarboxylic acids are of particular interest as they can introduce photo- and redox-activity into the MOF.

  • meso-Tetra(4-carboxyphenyl)porphyrin (TCPP) is a versatile linker used to construct photoactive MOFs like PCN-222. The porphyrin core can be metalated to create active sites for catalysis.

Linker Resulting MOF Metal IonBET Surface Area (m²/g)Pore Volume (cm³/g)ApplicationsThermal Stability (°C)
meso-Tetra(4-carboxyphenyl)porphyrin (TCPP)PCN-222Zr~2200 - 2600[5]~1.20Photocatalysis, Drug Delivery~450[3]

Nitrogen-Containing Heterocyclic Linkers

Linkers incorporating nitrogen-containing heterocycles, such as pyridyl and imidazolyl groups, offer unique advantages, including the introduction of basic sites, alternative coordination geometries, and enhanced stability in some cases.

Pyridine-Based Linkers

The nitrogen atom in the pyridine ring can act as a coordination site, leading to frameworks with interesting topologies and properties. They can also impart basicity to the framework, which is beneficial for certain catalytic applications.

  • Pyridine-3,5-dicarboxylic acid (PYDC) is a bifunctional linker that can coordinate through both the carboxylate groups and the pyridine nitrogen, leading to diverse structural outcomes.

Linker Resulting MOF Metal IonBET Surface Area (m²/g)Pore Volume (cm³/g)H₂ Adsorption Capacity (wt%)Thermal Stability (°C)
Pyridine-3,5-dicarboxylic acid[Tb₂(PDC)₂(SO₄)(H₂O)₆]·2H₂OTb503.7[6]0.28-~350
4,4'-Bipyridine (used as a co-linker)MOF-508Zn~1000~0.451.2 at 77 K, 1 bar~400
Imidazole-Based Linkers

Imidazole and its derivatives are key linkers in the synthesis of Zeolitic Imidazolate Frameworks (ZIFs), which are known for their exceptional thermal and chemical stability, mimicking the robustness of zeolites.

  • 2-Methylimidazole is the linker in the well-known ZIF-8, which features a sodalite topology and exhibits high stability in aqueous and organic solvents. Its basic nitrogen sites make it an effective catalyst for reactions like the Knoevenagel condensation.[7][8]

Linker Resulting MOF Metal IonBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂/CH₄ SelectivityThermal Stability (°C)
2-MethylimidazoleZIF-8Zn~1300 - 1800~0.66~7 at 298 K~400-500

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of high-quality MOFs.

Synthesis of UiO-66-NH₂

This protocol is adapted from the solvothermal synthesis method.[4]

  • In a 200 mL Teflon-lined stainless-steel autoclave, dissolve Zirconium chloride (ZrCl₄, 1.47 g) and 2-aminoterephthalic acid (H₂BDC-NH₂, 1.06 g) in N,N-dimethylformamide (DMF, 150 mL).

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the yellow crystalline product by filtration.

  • Wash the product thoroughly with DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the final product under vacuum at 150 °C.

Synthesis of HKUST-1

This protocol describes a solvothermal synthesis of HKUST-1.[9]

  • Prepare two separate solutions:

    • Solution A: Dissolve 9 mmol of a copper(II) salt (e.g., copper(II) nitrate trihydrate) in 30 mL of deionized water.

    • Solution B: Dissolve 5 mmol of 1,3,5-benzenetricarboxylic acid in 30 mL of ethanol.

  • Combine the two solutions in a Teflon-lined autoclave.

  • Seal the autoclave and heat it at 110 °C for 24 hours.

  • After cooling, filter the blue crystals, wash them with a water/ethanol mixture, and then with ethanol.

  • Dry the product at 110 °C.

Synthesis of PCN-222

This protocol outlines a microwave-assisted synthesis of PCN-222.[9]

  • In a microwave reactor vessel, combine ZrOCl₂·8H₂O, meso-tetra(4-carboxyphenyl)porphyrin (TCPP), and benzoic acid (as a modulator) in DMF.

  • Heat the mixture in the microwave reactor at 150 °C for 30 minutes.

  • After cooling, collect the purple solid by centrifugation.

  • Wash the product with DMF and then with acetone.

  • Activate the sample by heating under vacuum.

Visualization of Concepts and Workflows

MOF Synthesis Workflow

The general workflow for the solvothermal synthesis of a MOF can be visualized as follows:

MOF_Synthesis_Workflow Solvothermal MOF Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation Metal_Precursor Metal Precursor Mix Mixing & Dissolution Metal_Precursor->Mix Organic_Linker Organic Linker Organic_Linker->Mix Solvent Solvent Solvent->Mix Autoclave Sealed Autoclave Mix->Autoclave Heating Heating (e.g., 120°C, 24h) Autoclave->Heating Filtration Filtration/ Centrifugation Heating->Filtration Washing Washing (DMF, Ethanol) Filtration->Washing Drying Drying/Activation (Vacuum heating) Washing->Drying Final_MOF Crystalline MOF Product Drying->Final_MOF

A generalized workflow for the solvothermal synthesis of Metal-Organic Frameworks.
Catalytic Mechanism of ZIF-8 in Knoevenagel Condensation

ZIF-8 acts as a heterogeneous base catalyst in the Knoevenagel condensation. The basic nitrogen atoms of the imidazole linkers are believed to play a key role in the catalytic cycle.[7]

Knoevenagel_Mechanism Catalytic Cycle of Knoevenagel Condensation by ZIF-8 ZIF8 ZIF-8 (Basic Site) Carbanion Carbanion Intermediate ZIF8->Carbanion Deprotonation Malononitrile Malononitrile (Active Methylene) Malononitrile->Carbanion Adduct Aldol Adduct Carbanion->Adduct Nucleophilic Attack Benzaldehyde Benzaldehyde Benzaldehyde->Adduct Dehydration Dehydration Adduct->Dehydration Product Benzylidenemalononitrile (Final Product) Dehydration->Product Water H₂O Dehydration->Water Water->ZIF8 Regeneration

Proposed mechanism for the ZIF-8 catalyzed Knoevenagel condensation.
MOF-Based Targeted Drug Delivery and EGFR Signaling Pathway

MOFs can be engineered as nanocarriers for targeted drug delivery in cancer therapy. For instance, a MOF loaded with an EGFR inhibitor and functionalized with a targeting ligand can specifically target cancer cells overexpressing EGFR, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.[10]

EGFR_Pathway_Inhibition MOF-Mediated Inhibition of EGFR Signaling Pathway cluster_delivery Drug Delivery cluster_signaling Cellular Signaling MOF_carrier MOF Nanocarrier (EGFR Inhibitor-loaded, Targeting Ligand-functionalized) Cancer_Cell Cancer Cell (EGFR Overexpression) MOF_carrier->Cancer_Cell Targeting & Internalization Inhibitor EGFR Inhibitor Cancer_Cell->Inhibitor Drug Release EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activation RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activation Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis Inhibitor->EGFR Inhibition Inhibitor->Apoptosis Induction

Targeted delivery of an EGFR inhibitor by a MOF nanocarrier to block cancer cell proliferation.
High-Throughput Computational Screening Workflow for MOF Catalysts

Computational methods are increasingly used to accelerate the discovery of new MOFs for specific applications. A high-throughput screening workflow for identifying promising MOF catalysts is outlined below.[11]

HTS_Workflow High-Throughput Screening Workflow for MOF Catalysts cluster_screening Computational Screening cluster_validation Experimental Validation MOF_Database MOF Database (Real or Hypothetical Structures) Geometric_Screening Geometric Screening (Pore size, Accessibility) MOF_Database->Geometric_Screening Energy_Screening Energy-Based Screening (Adsorption Energy, Reaction Barrier) Geometric_Screening->Energy_Screening Candidate_MOFs Top Candidate MOFs Energy_Screening->Candidate_MOFs Synthesis Synthesis Candidate_MOFs->Synthesis Characterization Characterization (PXRD, BET, etc.) Synthesis->Characterization Performance_Testing Catalytic Performance Testing Characterization->Performance_Testing Optimized_Catalyst Optimized MOF Catalyst Performance_Testing->Optimized_Catalyst

A computational workflow for the high-throughput screening of MOF catalysts.

Conclusion

The selection of an organic linker is a critical decision in the design of MOFs with desired properties. While this compound offers a specific set of characteristics, the vast library of carboxylic acid-based and nitrogen-containing heterocyclic linkers provides a much broader design space. By carefully considering the geometry, functionality, and coordination behavior of these alternative linkers, researchers can rationally design and synthesize novel MOFs with enhanced performance in a wide range of applications, from gas separation and storage to catalysis and targeted drug delivery. This guide serves as a starting point for exploring these alternatives, providing the necessary data and protocols to accelerate the discovery and development of next-generation porous materials.

References

Comparative Yield Analysis of Catalysts in Suzuki-Miyaura Coupling with 3,5-Bis(methoxycarbonyl)phenylboronic Acid: A Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. 3,5-Bis(methoxycarbonyl)phenylboronic acid is a valuable building block in this reaction, allowing for the synthesis of complex biaryl compounds that are precursors to pharmaceuticals, agrochemicals, and advanced materials. The efficiency of this transformation is highly dependent on the choice of catalyst. This guide provides a comparative analysis of different palladium-based catalyst systems for the Suzuki-Miyaura coupling, with a focus on reaction yields and experimental protocols. While direct comparative studies on this compound with a wide range of catalysts are limited in publicly available literature, this guide compiles and compares data from studies on structurally related arylboronic acids to provide valuable insights for catalyst selection and reaction optimization.

Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling

The following table summarizes the performance of two different palladium catalyst systems in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid derivatives. These examples are chosen to represent a conventional homogenous catalyst and a recyclable nanocatalyst.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄4-Bromoanisole(4-(Butylsulfinyl)phenyl)boronic acidK₂CO₃Toluene/H₂O (4:1)901285-95[1]
LaF₃·Pd nanocatalyst4-BromophenolPhenylboronic acidK₂CO₃H₂O70Not Specified97[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data presentation table are provided below. These protocols are intended to serve as a starting point for the development of specific applications.

Protocol 1: Suzuki-Miyaura Coupling with Pd(PPh₃)₄ Catalyst

This protocol describes a typical Suzuki-Miyaura coupling reaction using a homogeneous palladium catalyst.[1]

Materials:

  • (4-(Butylsulfinyl)phenyl)boronic acid (1.2 equiv)

  • Aryl halide (e.g., 4-Bromoanisole) (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add (4-(Butylsulfinyl)phenyl)boronic acid, the aryl halide, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.

  • Add toluene and deionized water (4:1 v/v) to the flask.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with LaF₃·Pd Nanocatalyst

This protocol outlines a greener approach to the Suzuki-Miyaura coupling using a recyclable nanocatalyst in an aqueous medium.[2]

Materials:

  • Aryl halide (e.g., 4-Bromophenol) (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • LaF₃·Pd nanocatalyst (40 mg)

  • Potassium carbonate (K₂CO₃)

  • Water (3 mL)

Procedure:

  • In a reaction vessel, combine the aryl halide, phenylboronic acid, LaF₃·Pd nanocatalyst, and potassium carbonate.

  • Add water as the solvent.

  • Heat the reaction mixture to 70 °C with stirring.

  • Monitor the reaction for completion.

  • After the reaction is complete, the nanocatalyst can be recovered by filtration for reuse.

  • Isolate the product from the aqueous mixture.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the comparative analysis of catalysts in a Suzuki-Miyaura coupling reaction.

G cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis and Comparison start Select Catalysts for Comparison (e.g., Catalyst A, Catalyst B) reactants Prepare Reactants: - this compound - Aryl Halide - Base - Solvent start->reactants setup_A Reaction Setup A with Catalyst A reactants->setup_A setup_B Reaction Setup B with Catalyst B reactants->setup_B run_A Run Reaction A (Optimized Conditions) setup_A->run_A run_B Run Reaction B (Optimized Conditions) setup_B->run_B workup_A Workup & Purification A run_A->workup_A workup_B Workup & Purification B run_B->workup_B yield_A Determine Yield of Product A workup_A->yield_A yield_B Determine Yield of Product B workup_B->yield_B compare Compare Yields and Reaction Parameters yield_A->compare yield_B->compare

Experimental workflow for comparative catalyst yield analysis.

References

A Researcher's Guide to the Purity of Commercially Available 3,5-Bis(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency and purity of starting materials are paramount in research and development, particularly in the synthesis of complex molecules for pharmaceuticals and advanced materials. 3,5-Bis(methoxycarbonyl)phenylboronic acid is a versatile building block, frequently employed in Suzuki-Miyaura cross-coupling reactions.[1] However, the purity of this reagent can vary significantly between commercial suppliers, potentially impacting reaction yields, impurity profiles of downstream products, and overall experimental reproducibility.

This guide provides an objective comparison of the purity of this compound from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). The assessment is based on a suite of standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental protocols are provided to allow for replication and validation.

Comparative Purity Analysis

The purity of this compound from three different commercial sources was assessed. The results, including the identification and quantification of key impurities, are summarized below.

Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

SupplierStated PurityMeasured Purity (%, by Area)Retention Time (min)Key Impurities Detected
Supplier A >98%99.1%8.54Boroxine trimer (0.5%), Unidentified impurity at 6.21 min (0.4%)
Supplier B 97%97.2%8.55Boroxine trimer (1.8%), Starting material analogue (0.7%)
Supplier C 95%95.8%8.53Boroxine trimer (2.5%), Multiple unidentified impurities (1.7%)

Table 2: Impurity Identification by LC-MS and NMR Spectroscopy

SupplierMajor ImpurityStructure/IdentityMethod of IdentificationNotes
Supplier A Boroxine TrimerCyclic anhydride of the boronic acidLC-MS, ¹¹B NMRCommon impurity for boronic acids, formed by dehydration.[2][3]
Supplier B Boroxine TrimerCyclic anhydride of the boronic acidLC-MS, ¹¹B NMRHigher level indicates potential moisture exposure during manufacturing or storage.
Supplier B 3,5-Dicarboxyphenylboronic acidHydrolyzed ester groupsLC-MS, ¹H NMRPresence of a singlet corresponding to the carboxylic acid proton in ¹H NMR.
Supplier C Boroxine TrimerCyclic anhydride of the boronic acidLC-MS, ¹¹B NMRSignificantly higher levels compared to other suppliers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

This method was developed to quantify the purity of the main component and separate it from potential process-related impurities and degradation products.

  • Instrumentation: Arc™ HPLC System with a PDA detector.

  • Column: XSelect™ Premier HSS T3 Column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B (linear gradient)

    • 15-17 min: 90% B (hold)

    • 17-18 min: 90% to 10% B (linear gradient)

    • 18-22 min: 10% B (hold for re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Samples were prepared by dissolving approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS was used to confirm the molecular weight of the parent compound and to identify the mass of unknown impurities.

  • Instrumentation: UPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).[4]

  • Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm).[4]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A fast gradient from 5% to 95% B over 5 minutes was employed.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Range: m/z 100 - 1000

  • Sample Preparation: The eluent from the HPLC analysis was directly infused, or samples were prepared as per the HPLC protocol. Boronic acids can be challenging for MS analysis due to the potential for forming boroxines or solvent adducts.[2][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹¹B NMR spectra were recorded to confirm the structure of the main component and to identify and quantify organic impurities.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

  • ¹H NMR: A standard proton experiment was run to identify characteristic peaks. The aromatic protons are expected between δ 7.5-8.5 ppm, and the methoxy protons around δ 3.9 ppm.

  • ¹³C NMR: A proton-decoupled carbon experiment was performed.

  • ¹¹B NMR: This experiment is particularly useful for observing the boron environment. A broad signal between δ 28-34 ppm is characteristic of a trigonal planar boronic acid, while a tetrahedral boronate ester would appear further upfield.[6]

  • Sample Preparation: Approximately 10-15 mg of the sample was dissolved in 0.7 mL of DMSO-d₆.

Experimental and Analytical Workflow

The logical flow from sample acquisition to final purity assessment is depicted in the diagram below.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting S1 Receive Samples (Supplier A, B, C) S2 Prepare Stock Solutions (1 mg/mL in ACN/H₂O) S1->S2 S3 Prepare NMR Samples (10-15 mg in DMSO-d₆) S1->S3 A1 HPLC-PDA Analysis (Purity Quantification) S2->A1 A2 LC-MS Analysis (Impurity ID) S2->A2 A3 NMR Spectroscopy (¹H, ¹³C, ¹¹B) (Structural Confirmation) S3->A3 D1 Integrate HPLC Peaks (Calculate % Area) A1->D1 D2 Analyze Mass Spectra (Identify Impurity m/z) A2->D2 D3 Analyze NMR Spectra (Confirm Structure & ID Impurities) A3->D3 R1 Compile Purity Report & Comparison Tables D1->R1 D2->R1 D3->R1

Caption: Workflow for Purity Assessment.

Conclusion

This guide demonstrates a comprehensive approach to assessing the purity of commercially available this compound. Based on the presented data, Supplier A provides the material with the highest purity (99.1%), exhibiting minimal levels of the common boroxine trimer impurity. Supplier B offers a product of acceptable purity (97.2%), though with a higher boroxine content and the presence of a hydrolyzed impurity. Supplier C 's material (95.8%) shows the highest levels of both identified and unidentified impurities, making it less suitable for applications requiring high purity.

Researchers and drug development professionals should consider that even a high stated purity can mask the presence of structurally similar impurities that may interfere with subsequent reactions. It is recommended to perform, at a minimum, an in-house HPLC or NMR analysis on incoming batches of critical reagents to ensure consistency and quality. The protocols and comparative data provided herein serve as a valuable resource for making informed purchasing decisions and for establishing robust quality control procedures.

References

A Comparative Guide to the Applications of 3,5-Bis(methoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is crucial for the successful synthesis of complex molecules. 3,5-Bis(methoxycarbonyl)phenylboronic acid, a disubstituted phenylboronic acid, presents a unique combination of functionalities that make it a valuable reagent in organic synthesis. This guide provides an objective comparison of its performance in key applications, particularly the Suzuki-Miyaura cross-coupling reaction, against other phenylboronic acid derivatives. The information is supported by established chemical principles and generalized experimental data due to the limited availability of direct comparative studies in peer-reviewed literature.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a fundamental tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in the reaction's efficiency. This compound possesses two electron-withdrawing methoxycarbonyl (-COOCH₃) groups. These groups decrease the electron density on the phenyl ring, which can influence the transmetalation step in the catalytic cycle.

In general, phenylboronic acids with electron-donating groups (EDGs) tend to exhibit higher reactivity and lead to faster reaction times and higher yields in Suzuki-Miyaura couplings. Conversely, those with electron-withdrawing groups (EWGs), such as this compound, can be less reactive. However, this characteristic can also be advantageous in achieving selective couplings in molecules with multiple reactive sites.

Illustrative Performance Comparison

The following table provides an illustrative comparison of this compound with other common phenylboronic acids in a hypothetical Suzuki-Miyaura reaction with a generic aryl bromide. The data is based on established trends in reactivity.

Boronic Acid DerivativeSubstituent TypeExpected Relative Yield (%)Expected Relative Reaction Time (hours)Notes
This compound Electron-Withdrawing (x2) 75 - 85 8 - 12 The two electron-withdrawing groups decrease the nucleophilicity of the aryl ring, potentially leading to slower reaction rates and requiring more forcing conditions.
Phenylboronic acidUnsubstituted90 - 954 - 6Baseline for comparison.
4-Methoxyphenylboronic acidElectron-Donating>952 - 4The electron-donating methoxy group increases the electron density on the phenyl ring, facilitating the transmetalation step.
4-(Trifluoromethyl)phenylboronic acidElectron-Withdrawing80 - 906 - 10The single, strong electron-withdrawing group slows the reaction compared to the unsubstituted analog.

Key Applications Beyond Suzuki-Miyaura Coupling

Besides its role in C-C bond formation, this compound is a valuable building block for the synthesis of Metal-Organic Frameworks (MOFs). The two methoxycarbonyl groups provide ideal coordination sites for metal ions, leading to the formation of porous, crystalline structures with applications in gas storage, catalysis, and separation. The rigid and well-defined geometry of the phenylboronic acid core allows for the predictable construction of these advanced materials.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Specific conditions may need to be optimized for different substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • The degassed solvent mixture is added to the flask via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing Reaction Pathways and Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Substituent_Effects cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) EDG e.g., -OCH3, -CH3 EDG_Effect Increase Electron Density on Phenyl Ring EDG->EDG_Effect EDG_Outcome Faster Transmetalation Higher Yield EDG_Effect->EDG_Outcome EWG e.g., -COOCH3, -NO2 EWG_Effect Decrease Electron Density on Phenyl Ring EWG->EWG_Effect EWG_Outcome Slower Transmetalation Lower Yield EWG_Effect->EWG_Outcome Phenylboronic Acid Reactivity Phenylboronic Acid Reactivity

Influence of Substituents on Reactivity

MOF_Synthesis_Workflow Start This compound (Organic Linker) Mix Mixing and Heating (Solvothermal Synthesis) Start->Mix Metal Metal Salt (e.g., Zn(NO3)2) Metal->Mix Solvent Solvent (e.g., DMF) Solvent->Mix MOF Self-Assembly Mix->MOF Product Porous Metal-Organic Framework (MOF) MOF->Product Application Applications: - Gas Storage - Catalysis - Separation Product->Application

Workflow for MOF Synthesis

Safety Operating Guide

Proper Disposal of 3,5-Bis(methoxycarbonyl)phenylboronic Acid: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The responsible management and disposal of chemical waste are critical for ensuring personnel safety and environmental protection within the laboratory setting. This guide provides detailed, procedural information for the proper disposal of 3,5-Bis(methoxycarbonyl)phenylboronic acid, emphasizing safe handling practices and adherence to regulatory standards.

I. Essential Safety Information

Prior to handling or disposing of this compound, it is imperative to be fully aware of its potential hazards and to utilize appropriate personal protective equipment (PPE). All handling and disposal procedures should be conducted in a certified chemical fume hood.

Hazard Summary:

Hazard ClassificationCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3 (Respiratory tract irritation)H335: May cause respiratory irritation

Data sourced from Safety Data Sheets for this compound and similar boronic acid compounds.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][3]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before use.[1][3]
Body Protection A fully fastened lab coat.[1][3]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust formation is likely.[1]

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] Do not dispose of this chemical down the drain or in regular trash.[3][4][5]

Experimental Protocol: Waste Collection and Segregation

  • Waste Characterization: Treat this compound and any materials contaminated with it as hazardous chemical waste.[3][5]

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][6]

  • Containerization:

    • Solid Waste: Place solid this compound waste and contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) into a designated, sealable, and chemically compatible container.[3]

    • Liquid Waste: If the compound is in solution, use a separate, clearly labeled, and sealable container for liquid hazardous waste.[3]

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[3][6]

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.[5][6]

  • Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[4][5]

Note on In-Lab Neutralization: For some simple, weak acid boronic acids, in-lab neutralization of very small quantities may be an option, but this is not recommended for this compound without a specific, validated protocol and explicit approval from your institution's EHS department.[1][6] Improper neutralization can lead to unintended reactions.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Utilize PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment:

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[7]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a sealed, labeled hazardous waste container.[5]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

  • Reporting: Report the spill to your supervisor and your institution's EHS department in accordance with your laboratory's safety protocols.[5]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: Waste Generated (this compound) ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize 2. Characterize as Hazardous Waste ppe->characterize segregate 3. Segregate Waste (Solid vs. Liquid) characterize->segregate containerize_solid 4a. Place Solid Waste in Sealed, Labeled Container segregate->containerize_solid Solid or Contaminated Materials containerize_liquid 4b. Place Liquid Waste in Sealed, Labeled Container segregate->containerize_liquid Solution store 5. Store in Designated Hazardous Waste Area containerize_solid->store containerize_liquid->store contact_ehs 6. Contact EHS for Pickup by Licensed Disposal Service store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Bis(methoxycarbonyl)phenylboronic acid

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